Acid-PEG9-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKQEMLFQBOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of Acid-PEG9-NHS ester
This technical guide provides a comprehensive overview of the physical and chemical properties, applications, and experimental protocols for Acid-PEG9-NHS ester, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a versatile PEG linker that features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a 9-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2][3]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Synonyms | COOH-PEG9-NHS, COOH-PEG9-SPA | [3] |
| Molecular Formula | C₂₆H₄₅NO₁₅ | [4] |
| Molecular Weight | 611.63 g/mol | |
| Appearance | Solid or viscous liquid | |
| Purity | >90% - >98% | |
| Boiling Point | 685.1 ± 65.0 °C (Predicted) | |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.28 ± 0.10 (Predicted) | |
| Storage | -20°C |
The presence of the PEG spacer significantly increases the hydrophilicity and solubility of this compound in aqueous solutions. For practical use, it is often first dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
The compound is moisture-sensitive, particularly the NHS ester group which is prone to hydrolysis. It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. Stock solutions can be prepared, but for optimal reactivity, it is recommended to prepare them fresh. If storage is necessary, aliquots in tightly sealed vials can be stored at -20°C for up to a month or at -80°C for up to six months.
Reactivity and Applications
This compound is a heterobifunctional linker, meaning its two ends have different reactivities, allowing for controlled, stepwise conjugations.
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NHS Ester End : This end reacts efficiently with primary amines (-NH₂) on molecules like proteins (e.g., lysine residues), amine-modified oligonucleotides, and other amine-containing ligands. The reaction, which occurs at a neutral to slightly basic pH (7.0-9.0), forms a stable and irreversible amide bond.
-
Carboxylic Acid End : The terminal carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC) or other activators like HATU to react with primary amines, forming another stable amide bond.
This dual reactivity makes it a valuable tool in various scientific fields:
-
Bioconjugation and PEGylation : For linking proteins, peptides, or antibodies to other molecules or surfaces. The PEG spacer can increase the serum half-life and reduce the immunogenicity of therapeutic proteins.
-
Drug Delivery : In the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery.
-
PROTACs : As a linker in Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
-
Surface Modification : To immobilize biomolecules onto surfaces for various applications, including biosensors and microarrays.
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of an amide bond and the release of NHS as a byproduct.
Caption: Amine-NHS Ester Reaction Mechanism.
Experimental Protocols
The following is a generalized protocol for labeling a protein with this compound. The molar excess of the linker and reaction conditions may need to be optimized for specific applications.
-
This compound
-
Protein or other molecule to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
-
Water-miscible organic solvent (DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis cassette for purification
-
Buffer Exchange : Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
-
Prepare PEG Reagent : Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount in DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent for long periods.
-
Conjugation Reaction : Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation : Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching : (Optional) Add a quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
Purification : Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.
-
Storage : Store the purified PEGylated protein under conditions optimal for the native protein.
The logical flow for a typical bioconjugation experiment is illustrated below.
Caption: General Bioconjugation Workflow.
References
Solubility of Acid-PEG9-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Solubility Characteristics of Acid-PEG9-NHS Ester in Dimethyl Sulfoxide (DMSO) and Aqueous Buffers.
This guide provides a comprehensive overview of the solubility of this compound, a bifunctional linker commonly employed in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility and handling of this reagent is critical for the successful design and execution of experiments in drug discovery and development.
Overview of this compound
This compound is a heterobifunctional linker featuring a terminal carboxylic acid and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a nine-unit polyethylene glycol (PEG) chain. The hydrophilic PEG spacer is incorporated to enhance the solubility of the molecule and the resulting conjugate in aqueous media.[1][2] The NHS ester allows for covalent linkage to primary amines (-NH2) on proteins, peptides, or other molecules, while the carboxylic acid provides a handle for further conjugation, often after activation.[1]
Solubility Data
While precise quantitative solubility data for this compound is not widely published, its structural components and data from similar compounds provide a strong basis for its solubility profile. The presence of the hydrophilic PEG chain significantly influences its behavior in aqueous solutions.[1][2]
Solubility in Organic Solvents
This compound, like most NHS esters, exhibits good solubility in polar aprotic organic solvents. Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is crucial to use anhydrous solvent to prevent premature hydrolysis of the reactive NHS ester group.
Solubility in Aqueous Buffers
The PEG spacer enhances the aqueous solubility of the molecule. However, NHS esters are prone to hydrolysis in aqueous environments, a reaction that is accelerated at neutral to basic pH. For this reason, it is standard practice to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer immediately before use. The final concentration of the organic solvent in the aqueous reaction mixture should be kept low, typically below 10%, to avoid negative effects on protein stability and reaction efficiency.
The table below presents solubility data for structurally related biotin-PEG-NHS compounds, which can serve as a valuable reference for estimating the solubility of this compound.
| Compound | Solvent | Approximate Solubility |
| Biotin-NHS | DMSO | 20 - 62.5 mg/mL |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL |
| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL |
| Data is for similar compounds and should be used as an estimation. |
Experimental Protocols
Protocol for Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a suitable microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
This stock solution should be prepared fresh for immediate use. If short-term storage is necessary, it can be stored in tightly sealed vials at -20°C for up to one month.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vials with screw caps
-
Orbital shaker
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Microcentrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 20 minutes to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification (UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of known concentrations of this compound in the same buffer.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Generate a standard curve by plotting absorbance versus concentration.
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Measure the absorbance of the filtered supernatant from the saturated solution.
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Determine the concentration of the dissolved compound using the standard curve. This concentration represents the equilibrium solubility.
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Applications and Visualization
This compound is frequently used as a linker in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in spanning the distance between the two proteins and improving the physicochemical properties of the PROTAC molecule.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general principle of using a bifunctional linker like this compound in the synthesis of a PROTAC.
References
An In-depth Technical Guide to the Synthesis and Purification of Acid-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Acid-PEG9-NHS ester, a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.
Introduction
This compound is a valuable chemical tool featuring a nine-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility to the conjugated molecules.[1] One terminus of the linker is a carboxylic acid, while the other is an N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive site for facile conjugation to primary amines under physiological or slightly basic conditions, forming stable amide bonds.[2][3] The terminal carboxylic acid offers a secondary point of attachment, allowing for the sequential or orthogonal conjugation of different molecular entities.[4] This dual functionality makes it an ideal linker for constructing complex biomolecular architectures.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a commercially available, monoprotected PEG derivative. A common strategy involves the use of a PEG molecule with one terminus protected as a t-butyl ester and the other as a hydroxyl group. The hydroxyl group is first oxidized to a carboxylic acid, followed by the deprotection of the t-butyl ester to yield a PEG dicarboxylic acid. Finally, one of the carboxylic acid groups is selectively activated to an NHS ester.
Experimental Protocol: Synthesis
Step 1: Oxidation of HO-PEG9-COOtBu to HOOC-PEG9-COOtBu
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Dissolve HO-PEG9-COOtBu (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.
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Slowly add Jones reagent (CrO3/H2SO4/H2O) dropwise to the stirred solution. The reaction progress can be monitored by the color change from orange-red to green.
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Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of isopropanol until the green color persists.
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Remove the acetone under reduced pressure.
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Add water to the residue and extract the product with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by silica gel column chromatography.
Step 2: Deprotection of HOOC-PEG9-COOtBu to HOOC-PEG9-COOH
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Dissolve the purified HOOC-PEG9-COOtBu (1 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
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The resulting HOOC-PEG9-COOH is typically used in the next step without further purification.
Step 3: Activation to this compound
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Dissolve HOOC-PEG9-COOH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Add N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution.
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data: Synthesis
| Step | Reaction | Reactants | Solvents | Typical Yield | Purity (crude) |
| 1 | Oxidation | HO-PEG9-COOtBu, Jones Reagent | Acetone, DCM | 85-95% | >90% |
| 2 | Deprotection | HOOC-PEG9-COOtBu, TFA | DCM | >95% (quantitative) | >95% |
| 3 | NHS Esterification | HOOC-PEG9-COOH, EDC, NHS | DCM | 70-85% | >80% |
Purification of this compound
The purification of this compound is a critical step to remove unreacted starting materials, coupling reagents, and byproducts. Due to the polar nature of the PEG chain and the hydrolytic instability of the NHS ester, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective purification method.
Experimental Protocol: RP-HPLC Purification
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Column: C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 10 mL/min (for preparative scale).
-
Detection: UV at 214 nm and 254 nm.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the equilibrated RP-HPLC column. d. Collect fractions corresponding to the major product peak. e. Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity. f. Pool the pure fractions and lyophilize to obtain the final product as a white solid or viscous oil.
Purification Workflow
Caption: Purification workflow for this compound.
Quantitative Data: Purification and Characterization
| Parameter | Method | Typical Result |
| Purification | ||
| Recovery | RP-HPLC | 60-80% |
| Final Purity | Analytical RP-HPLC | ≥95% |
| Characterization | ||
| Molecular Weight | LC-MS (ESI+) | Expected: [M+H]+, [M+Na]+ |
| ¹H NMR | (CDCl₃, 400 MHz) | PEG backbone: ~3.64 ppm (m), NHS protons: ~2.84 ppm (s) |
| Appearance | Visual | White to off-white solid or viscous oil |
| Solubility | - | Soluble in water, DCM, DMF, DMSO |
Chemical Reaction Pathway
The key chemical transformation in the synthesis of this compound is the carbodiimide-mediated coupling of the carboxylic acid with N-hydroxysuccinimide.
Caption: Carbodiimide-mediated NHS ester formation.
Conclusion
The synthesis and purification of this compound require a systematic approach involving protection, oxidation, deprotection, and activation chemistries, followed by a robust purification strategy. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to successfully produce high-purity this compound for their research and development needs. Careful execution of these steps, particularly the anhydrous conditions for the NHS esterification and the meticulous RP-HPLC purification, is paramount to achieving the desired product quality.
References
The Role of the PEG9 Spacer in Bioconjugation: A Technical Guide
Abstract
The covalent attachment of polyethylene glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. The linker connecting the biomolecule to its conjugate partner is a critical determinant of the final product's efficacy, safety, and manufacturability. Among the various linker technologies, discrete PEG (dPEG®) spacers have emerged as a superior choice over traditional polydisperse polymers, offering homogeneity and precise control over molecular structure. This technical guide provides an in-depth examination of the role of short-to-medium length discrete PEG spacers, with a particular focus on the nine-unit ethylene glycol spacer (PEG9), in the field of bioconjugation. We will explore its fundamental properties, key applications in antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide therapeutics, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of PEGylated bioconjugates.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units (-(CH2CH2O)n-). Their integration into bioconjugates imparts several beneficial physicochemical and pharmacological properties.
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Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are inherently hydrophobic.[1] This can lead to aggregation, poor stability, and difficulties during manufacturing.[1][2] The hydrophilic nature of the PEG chain acts as a solubilizing agent, effectively creating a hydration shell that shields the hydrophobic drug, preventing aggregation and improving solubility in aqueous environments.[3][]
-
Improved Pharmacokinetics (PK) : PEGylation significantly extends the in-vivo circulation time of bioconjugates. The flexible PEG chain increases the molecule's hydrodynamic size, which reduces the rate of renal clearance. This leads to a longer plasma half-life, slower clearance, and increased overall drug exposure (Area Under the Curve, AUC), allowing more time for the therapeutic agent to reach its target.
-
Reduced Immunogenicity and Enhanced Stability : The PEG polymer can act as a shield, masking potentially immunogenic epitopes on the protein or payload surface, thereby reducing the risk of an immune response. It also offers protection from enzymatic degradation. However, it is important to note that pre-existing anti-PEG antibodies have been observed in a portion of the population, which can lead to accelerated blood clearance (ABC) and potential hypersensitivity reactions.
-
Optimized Spatial Orientation : The spacer physically separates the biomolecule (e.g., an antibody) from the functional payload. This separation minimizes steric hindrance, ensuring that the biomolecule can bind to its target receptor without interference from the attached payload.
The Significance of Discrete PEG Length: A Focus on PEG9
A critical distinction in PEG technology is between traditional polydisperse PEGs, which are mixtures of various chain lengths, and monodisperse or discrete PEGs (dPEGs), which have a precise, single molecular weight. A PEG9 spacer is a monodisperse linker containing exactly nine ethylene glycol units. The homogeneity of discrete PEGs is a significant advantage for pharmaceutical development, as it results in a structurally defined final product, simplifying characterization, ensuring batch-to-batch consistency, and streamlining the regulatory approval process.
The length of the PEG spacer is a crucial parameter that must be optimized for each specific bioconjugate. While direct comparative studies focusing exclusively on PEG9 are limited, research on a range of short, discrete PEG spacers (from PEG2 to PEG12) reveals clear trends that inform the role of a PEG9 spacer. Generally, increasing the PEG spacer length enhances hydrophilicity and improves pharmacokinetic profiles. However, this can sometimes come at the cost of reduced in-vitro potency, possibly due to increased steric hindrance or altered payload release kinetics.
The optimal length represents a balance between maximizing solubility and circulation time while maintaining potent biological activity. Studies on bombesin-based antagonists and ADCs have shown that increasing PEG length from two to eight or more units can systematically improve PK profiles, with effects often plateauing around eight units.
Data Presentation: Impact of PEG Spacer Length on Bioconjugate Properties
The following table summarizes quantitative data from studies evaluating the impact of varying PEG spacer lengths on the properties of peptide and affibody conjugates.
| Property | Bioconjugate System | PEG2 | PEG4 | PEG6 | PEG10/12 | Source |
| Hydrophilicity (LogD) | ¹⁷⁷Lu-DOTA-Bombesin Antagonist | -1.95 | - | - | -2.22 (PEG12) | |
| Hydrophilicity (LogD) | ⁶⁸Ga-NOTA-Bombesin Antagonist | -2.27 | -2.43 | -2.50 | - | |
| Serum Stability (T₁/₂ in min) | ¹⁷⁷Lu-DOTA-Bombesin Antagonist | 246 ± 4 | - | 584 ± 20 | - | |
| Binding Affinity (IC₅₀ in nM) | ⁶⁸Ga-NOTA-Bombesin Antagonist | 3.1 ± 0.2 | 5.4 ± 0.4 | 5.8 ± 0.3 | - | |
| In Vitro Cytotoxicity (IC₅₀ in nM) | ZHER2-Affibody-MMAE | - | 31.9 (PEG4k) | - | 111.3 (PEG10k) | |
| Circulation Half-Life (T₁/₂ in min) | ZHER2-Affibody-MMAE | - | 49 (PEG4k) | - | 219.5 (PEG10k) | |
| Tumor-to-Kidney Ratio (4h p.i.) | ¹⁷⁷Lu-DOTA-Bombesin Antagonist | - | 7.8 | 9.7 | - |
Applications of PEG9 Spacers in Bioconjugation
Discrete PEG9 linkers and their close analogs are utilized across several major therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The inclusion of a PEG spacer is a key strategy for optimizing ADC performance. It enhances the solubility of hydrophobic payloads, which permits a higher drug-to-antibody ratio (DAR) without causing aggregation. This improved stability and the extended pharmacokinetic profile conferred by the PEG chain lead to greater overall exposure of the tumor to the therapeutic agent.
Caption: Logical relationship of a PEG9 spacer in an ADC.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker is not merely a spacer; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers are the most common type used in PROTAC design, with PEG9-based linkers such as Tos-PEG9, Propargyl-PEG9-acid, and m-PEG9-Amine being commercially available for PROTAC synthesis. The PEG chain enhances the molecule's water solubility and cell permeability.
Caption: Workflow of the PROTAC mechanism featuring a PEG9 linker.
Peptide and Small Molecule Conjugates
PEGylation is widely used to improve the therapeutic properties of peptides, which often suffer from rapid degradation and renal clearance. By increasing the peptide's size and shielding it from proteases, a PEG9 spacer can enhance its stability and circulation time, reducing the required dosing frequency. A notable example of a PEGylated small molecule is Polidocanol (Asclera®), a sclerotherapy agent used to treat varicose veins, which incorporates an m-PEG9 entity to enhance its properties.
Experimental Protocols for Evaluation
The successful development of a bioconjugate requires rigorous characterization and evaluation. The following sections detail common methodologies.
Protocol 1: General Workflow for ADC Synthesis and Purification
This protocol outlines a common strategy for conjugating a drug-linker to an antibody via cysteine residues.
-
Antibody Preparation : Partially reduce the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups on interchain cysteines.
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Drug-Linker Activation : Synthesize the drug-linker construct separately. The PEG9 linker should be functionalized with a reactive group, such as a maleimide, for covalent attachment to the antibody's sulfhydryl groups.
-
Conjugation Reaction : Add the activated drug-linker to the reduced antibody solution in a controlled molar excess. Incubate the reaction under specific pH and temperature conditions to facilitate the formation of a stable thioether bond.
-
Purification : Remove unreacted drug-linker and aggregated species from the final ADC product. Size-Exclusion Chromatography (SEC) is the most common method for this purification step, separating molecules based on their hydrodynamic radius.
References
Commercial Suppliers and Technical Guide for Acid-PEG9-NHS Ester in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Acid-PEG9-NHS ester, a heterobifunctional crosslinker crucial for advanced bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details commercially available sources, key technical specifications, experimental protocols, and the fundamental mechanisms of action in its primary applications.
Commercial Availability
This compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The following table summarizes key information from prominent commercial vendors.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| BroadPharm | BP-22221 | ≥95% | 611.6 | -20°C |
| MedchemExpress | HY-141096 | Not specified | Not specified | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| Creative Biolabs | ADC-L-M0592 | >95% | 611.6 | -20°C |
| DC Chemicals | Not specified | Not specified | 611.64 | Up to 24 months at -20°C (tightly sealed) |
| Santa Cruz Biotechnology | sc-485303 | Not specified | 611.63 | Not specified |
| GlpBio | GC17096 | >98% | 611.63 | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| ChemicalBook | CB53267884 | Not specified | 611.63 | Not specified |
| AxisPharm | AP11825 | ≥95% | 611.64 | Not specified |
Technical Profile
This compound is a valuable tool in bioconjugation due to its defined structure and dual reactivity. The molecule consists of a nine-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and acts as a flexible spacer. One terminus of the PEG chain is functionalized with a carboxylic acid group, while the other end features an N-hydroxysuccinimide (NHS) ester.
The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, in a neutral to slightly basic pH environment (pH 7.2-8.5)[1]. The carboxylic acid group provides a secondary point of conjugation, which can be activated, for example with EDC and NHS, to react with primary amines. This heterobifunctional nature allows for sequential and controlled conjugation of different molecules.
Experimental Protocols
The following are generalized yet detailed protocols for the use of this compound in common bioconjugation applications. Researchers should optimize these protocols for their specific molecules and desired outcomes.
Protein Labeling via NHS Ester Reaction
This protocol describes the conjugation of the NHS ester moiety of this compound to primary amines on a protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it for the Reaction Buffer using dialysis or a desalting column.
-
NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis[2][3].
-
Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation[2][3].
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal incubation time may vary depending on the protein and desired degree of labeling.
-
Quenching (Optional): To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.
Synthesis of a PROTAC using this compound as a Linker
This protocol outlines a general workflow for the synthesis of a PROTAC, where this compound links a target protein-binding ligand and an E3 ligase ligand. This example assumes the target-binding ligand contains a primary amine for reaction with the NHS ester, and the E3 ligase ligand has a functional group that can be coupled to the carboxylic acid end of the linker.
Materials:
-
Target protein-binding ligand with a primary amine
-
E3 ligase ligand with a suitable functional group for amide bond formation
-
This compound
-
Anhydrous DMF or DMSO
-
Coupling reagents for amide bond formation (e.g., HATU, HOBt, EDC, NHS)
-
Tertiary amine base (e.g., DIPEA)
-
Purification system: Preparative HPLC
Procedure:
-
Step 1: Conjugation of Target Ligand to Linker
-
Dissolve the target protein-binding ligand in anhydrous DMF or DMSO.
-
Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent.
-
Add a tertiary amine base such as DIPEA (2-3 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, the intermediate product (target ligand-PEG9-Acid) can be purified by preparative HPLC or used directly in the next step after a simple work-up.
-
-
Step 2: Conjugation of E3 Ligase Ligand
-
Dissolve the purified target ligand-PEG9-Acid intermediate in anhydrous DMF or DMSO.
-
Add the E3 ligase ligand (1.0-1.2 equivalents).
-
Add the coupling reagents (e.g., HATU and HOBt, or EDC and NHS) and a tertiary amine base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Signaling Pathways and Experimental Workflows
This compound is a key component in the construction of complex biologics. The following diagrams illustrate its role in the mechanisms of action of PROTACs and ADCs.
PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The this compound serves as the linker connecting the two active domains of the PROTAC.
Caption: PROTAC-mediated protein degradation workflow.
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The this compound can be part of the linker that connects the antibody to the cytotoxic drug.
References
The Enduring Workhorse of Bioconjugation: A Technical Guide to NHS Esters
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. From creating antibody-drug conjugates (ADCs) to developing sensitive diagnostic assays, the ability to specifically and stably attach labels, drugs, or other molecules to proteins is paramount. Among the myriad of chemical tools available, N-Hydroxysuccinimide (NHS) esters have remained a dominant and versatile choice for decades due to their reliability, high reactivity, and the stability of the resulting conjugate.[]
This technical guide provides an in-depth exploration of the function and application of NHS esters in protein labeling, offering detailed chemical insights, practical experimental protocols, and a comparative analysis of different NHS ester variants.
The Chemical Foundation of NHS Ester Reactivity
The power of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH₂), which are readily available on proteins at the N-terminus of each polypeptide chain and on the side chain of lysine (Lys, K) residues.[2][3] These amines are typically located on the exterior surface of a protein's native structure, making them accessible for conjugation.[2]
The core reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond between the label and the protein.[4] This amide linkage is effectively irreversible under physiological conditions.
A critical factor governing this reaction is pH. The optimal pH range for NHS ester conjugation is between 7.2 and 9.0. Below this range, primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and unreactive. Above this range, a competing reaction, the hydrolysis of the NHS ester by water, becomes significantly faster, which can reduce the overall labeling efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.
Figure 1. Reaction mechanism of an NHS ester with a protein's primary amine.
Types of NHS Esters: A Comparative Overview
The versatility of this chemistry is enhanced by the availability of different types of NHS esters, primarily distinguished by their solubility.
-
Standard NHS Esters: These are the traditional reagents. They are generally hydrophobic and must be dissolved in a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution. This typically results in a small percentage of organic solvent in the final reaction mixture.
-
Sulfo-NHS Esters: These esters contain a negatively charged sulfonate group (–SO₃⁻) on the succinimide ring. This modification dramatically increases the water solubility of the reagent, allowing it to be dissolved directly in aqueous buffers. This eliminates the need for organic solvents, which can be beneficial for sensitive proteins. Furthermore, the charged nature of Sulfo-NHS esters prevents them from crossing cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.
The fundamental reaction chemistry of both NHS and Sulfo-NHS esters with amines is identical.
| Property | Standard NHS Ester | Sulfo-NHS Ester |
| Solubility | Low in aqueous buffers; requires organic solvent (DMSO, DMF). | High in aqueous buffers. |
| Cell Membrane Permeability | Permeable. | Impermeable. |
| Primary Application | General protein labeling, intracellular labeling. | Cell surface protein labeling, applications requiring no organic solvent. |
| Stability in Aqueous Solution | Prone to hydrolysis, especially at alkaline pH. Half-life of 4-5 hours at pH 7, 0°C. | Generally more stable in aqueous solution than standard NHS esters, but still subject to hydrolysis. |
Key Factors Influencing Labeling Efficiency
Achieving optimal and reproducible protein labeling requires careful control of several experimental parameters.
| Parameter | Optimal Condition/Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances the need for deprotonated, nucleophilic amines with the competing rate of ester hydrolysis. The optimal pH is often found empirically, with pH 8.3-8.5 being a common starting point. |
| Buffer Composition | Phosphate, Bicarbonate, HEPES, Borate. | Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency. |
| Temperature | 4°C to Room Temperature (20-25°C). | Reactions are faster at room temperature (e.g., 30-120 minutes) but hydrolysis is also accelerated. Reactions at 4°C are slower (e.g., 2-4 hours or overnight) but can be beneficial for labile proteins. |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester to protein. | The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling (DOL). This should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL. | Higher protein concentrations generally lead to greater labeling efficiency as the amine-labeling reaction is favored over hydrolysis. |
| Interfering Substances | High concentrations of nucleophiles. | Substances like sodium azide (>3 mM) or glycerol (>20%) can interfere with the reaction and should be removed by dialysis or buffer exchange prior to labeling. |
Representative Experimental Protocol: Antibody Labeling
This protocol provides a general framework for labeling an IgG antibody with a fluorescent dye NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
IgG Antibody (in an amine-free buffer like PBS)
-
Fluorescent Dye NHS Ester
-
Anhydrous DMSO or DMF (for standard NHS esters)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL using the Reaction Buffer.
-
-
NHS Ester Reagent Preparation:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL (for standard esters) or in Reaction Buffer (for sulfo-NHS esters).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye and reaction byproducts (like free NHS) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which typically elute first.
-
-
Characterization:
-
Determine the protein concentration (e.g., via A280 measurement or BCA assay).
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the dye and the protein and using their respective extinction coefficients.
-
Figure 2. General experimental workflow for protein labeling with NHS esters.
Applications in Research and Drug Development
The simplicity and robustness of NHS ester chemistry have led to its use in a vast array of applications:
-
Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.
-
Biotinylation: Labeling proteins with biotin for affinity purification, immobilization, or detection using streptavidin-based systems.
-
Antibody-Drug Conjugates (ADCs): Using heterobifunctional linkers with an NHS ester at one end to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Interaction Analysis: Crosslinking interacting proteins using homobifunctional NHS esters to study protein complexes.
-
Immobilization: Covalently attaching proteins and antibodies to surfaces, such as microplates or beads, for use in ELISA and affinity chromatography.
Figure 3. Decision logic for choosing between NHS and Sulfo-NHS esters.
References
Methodological & Application
Application Note and Protocol: Covalent Labeling of Proteins with Acid-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development and research to enhance the therapeutic and diagnostic properties of proteins.[1] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life by reducing renal clearance.[1] Furthermore, PEGylation can shield proteins from proteolytic degradation, enhance their solubility, and reduce their immunogenicity.[1]
Acid-PEG9-NHS ester is a bifunctional linker that facilitates the covalent attachment of a PEG chain to proteins. This linker contains an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3] The other end of the linker features a carboxylic acid group, which can be used for subsequent conjugation to other molecules or surfaces. This application note provides a detailed protocol for the labeling of proteins with this compound.
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Gel filtration or dialysis equipment for purification
-
Protein concentration assay kit (e.g., Bradford or BCA)
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare a solution of the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The optimal protein concentration is typically between 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer via dialysis or gel filtration prior to labeling.
-
-
This compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mg/mL solution can be prepared. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and to avoid preparing large stock solutions for long-term storage.
-
Protein Labeling Procedure
-
Reaction Setup:
-
Add the freshly prepared this compound solution to the protein solution. The molar ratio of NHS ester to protein is a critical parameter that needs to be optimized for each specific protein and desired degree of labeling. A starting point is to use a 5- to 20-fold molar excess of the NHS ester.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary depending on the protein and the desired level of modification.
-
-
Quenching the Reaction:
-
(Optional but recommended) To stop the labeling reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts (such as N-hydroxysuccinimide) from the labeled protein. This is typically achieved using size-based separation methods like gel filtration (desalting columns) or dialysis.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified, labeled protein using a standard protein assay.
-
The degree of labeling (the average number of PEG molecules per protein) can be determined using various analytical techniques, such as MALDI-TOF mass spectrometry or by quantifying the PEG moiety if a suitable analytical method is available.
-
Data Presentation
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 1 - 10 mg/mL | |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | |
| Reaction pH | 7.2 - 9.0 | |
| Molar Excess of NHS Ester | 5 to 20-fold | |
| Reaction Temperature | Room temperature or 4°C | |
| Reaction Time | 30 minutes to 2 hours | |
| Purification Method | Gel filtration or dialysis |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of an NHS ester with a primary amine on a protein.
References
Application Notes and Protocols for Conjugating Acid-PEG9-NHS Ester to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of Acid-PEG9-NHS ester to antibodies. This process, commonly known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of antibodies by improving their stability, solubility, and pharmacokinetic profiles.[][2] This document outlines the fundamental principles, detailed experimental protocols, and methods for the characterization of the resulting antibody-PEG conjugates.
Principle of the Reaction
The conjugation of this compound to an antibody relies on the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the PEG reagent and primary amine groups on the antibody.[][4][5] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, covalently attaching the PEG molecule to the antibody. This process is highly efficient and specific for primary amines under controlled pH conditions.
A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which leads to an unreactive carboxylic acid and reduces conjugation efficiency. Therefore, careful control of reaction parameters is crucial for successful conjugation.
Data Presentation: Key Reaction Parameters
The following table summarizes the critical quantitative parameters for the conjugation of this compound to antibodies. Optimization of these parameters may be necessary for specific antibodies and desired degrees of PEGylation.
| Parameter | Recommended Range | Key Considerations |
| Molar Ratio (PEG:Antibody) | 5:1 to 20:1 | Higher ratios increase the degree of PEGylation but may impact antibody activity. Start with a 10:1 to 20:1 molar excess for initial experiments. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often considered optimal. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can minimize degradation of sensitive antibodies and reduce hydrolysis, but may require longer reaction times. |
| Reaction Time | 30 minutes - 2 hours | Longer incubation times can lead to higher degrees of PEGylation. Monitor the reaction to avoid excessive modification. |
| Antibody Concentration | 1 - 10 mg/mL | More dilute antibody solutions may require a higher molar excess of the PEG-NHS ester to achieve the same level of conjugation. |
| Quenching Agent Concentration | 50 - 100 mM | Tris or glycine buffers are commonly used to stop the reaction by consuming unreacted NHS esters. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to an antibody.
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M Sodium Bicarbonate, pH 8.3. Note: Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis cassettes (e.g., Slide-A-Lyzer), or spin desalting columns (e.g., Zeba).
-
If the antibody solution contains primary amines (e.g., from Tris buffer or glycine as a stabilizer), perform a buffer exchange into the Reaction Buffer. This can be achieved through dialysis, diafiltration, or using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
Measure the precise antibody concentration using a spectrophotometer at 280 nm (A280).
Note: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. A 10- to 20-fold molar excess is a good starting point. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Remove unreacted this compound and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger antibody-PEG conjugate from smaller, unreacted PEG molecules.
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 20K MWCO).
-
Spin Desalting Columns: For smaller sample volumes, spin columns provide a rapid method for buffer exchange and removal of small molecules.
-
After purification, it is essential to characterize the antibody-PEG conjugate.
-
Degree of PEGylation (DOP): This can be determined using techniques such as:
-
MALDI-TOF Mass Spectrometry: Provides the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG molecules.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate different PEGylated species.
-
-
Purity: Assessed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated antibody compared to the unconjugated antibody.
-
Antigen Binding Activity: The biological activity of the antibody should be confirmed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.
Visualizations
Caption: Chemical reaction pathway of NHS ester conjugation to an antibody.
Caption: Step-by-step experimental workflow for antibody PEGylation.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization Using Acid-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Acid-PEG9-NHS ester is a heterobifunctional linker that offers a versatile platform for covalently conjugating nanoparticles with various biomolecules. This linker possesses a nine-unit polyethylene glycol (PEG) chain, which enhances solubility, stability, and biocompatibility while reducing non-specific protein adsorption. One terminus of the PEG chain is functionalized with a carboxylic acid group, and the other with an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently with primary amines on proteins, peptides, or other ligands, while the carboxylic acid can be activated to react with amine groups on the nanoparticle surface. This dual functionality allows for a controlled and stepwise approach to nanoparticle surface modification.
These application notes provide detailed protocols for the surface functionalization of various nanoparticle types using this compound, along with expected characterization data to guide researchers in their experimental design and analysis.
Mechanism of Action
The utility of this compound in nanoparticle functionalization lies in its two distinct reactive groups. The NHS ester provides a facile route for conjugation to amine-containing molecules, while the carboxylic acid offers a handle for attachment to the nanoparticle surface, often after an activation step.
Two-Step Conjugation Strategy:
-
Activation of Nanoparticle Surface (if necessary) and Linker Attachment: For nanoparticles with surface amine groups, the carboxylic acid end of the this compound is activated using carbodiimide chemistry (e.g., with EDC and NHS) to form a more stable NHS ester. This activated linker then readily reacts with the primary amines on the nanoparticle surface to form a stable amide bond.
-
Ligand Conjugation: The terminal NHS ester of the now nanoparticle-bound PEG linker is then available to react with primary amine groups on a targeting ligand, therapeutic protein, or other molecule of interest. This reaction also forms a stable amide bond, resulting in the desired functionalized nanoparticle.
Alternatively, for nanoparticles with carboxyl groups on their surface, the amine-containing ligand can first be conjugated to the NHS ester end of the this compound. The resulting product, now with a terminal carboxylic acid, can then be attached to the aminated nanoparticle surface.
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent ligand conjugation can be monitored by assessing changes in key physicochemical properties. The following tables summarize typical quantitative data observed for different nanoparticle platforms.
Table 1: Physicochemical Characterization of Amine-Functionalized Gold Nanoparticles (AuNPs) Before and After Functionalization
| Parameter | Bare AuNPs | AuNPs + Acid-PEG9-Ligand |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 25 ± 3 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | +30 ± 5 | -15 ± 5 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Table 2: Physicochemical Characterization of Amine-Functionalized Iron Oxide Nanoparticles (IONPs) Before and After Functionalization
| Parameter | Bare IONPs | IONPs + Acid-PEG9-Ligand |
| Hydrodynamic Diameter (nm) | 50 ± 5 | 70 ± 8 |
| Polydispersity Index (PDI) | < 0.25 | < 0.35 |
| Zeta Potential (mV) | +25 ± 4 | -10 ± 4 |
Table 3: Drug Loading and Efficacy of Functionalized PLGA Nanoparticles
| Parameter | Drug-Loaded PLGA NPs | Drug-Loaded PLGA-PEG9-Ligand NPs |
| Drug Loading Capacity (%) | 8 ± 2 | 7.5 ± 2 |
| Encapsulation Efficiency (%) | > 85 | > 80 |
| Cellular Uptake (Fold Increase) | 1 | 3 - 5 (in targeted cells) |
Experimental Protocols
The following are detailed protocols for the surface functionalization of common nanoparticle types using this compound.
Protocol 1: Functionalization of Amine-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a two-step process: first, the activation of the carboxylic acid on this compound and its conjugation to the AuNP surface, followed by the conjugation of an amine-containing ligand.
Materials:
-
Amine-functionalized gold nanoparticles (Amine-AuNPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing ligand (e.g., peptide, antibody fragment)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugation system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-AuNPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the activated NHS ester of the carboxylic acid group.
-
-
Conjugation of Activated Linker to AuNPs:
-
Add the activated linker solution to the Amine-AuNP suspension.
-
Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.
-
Remove the supernatant and resuspend the pellet in fresh Reaction Buffer.
-
Repeat the centrifugation and washing steps three times to remove unreacted linker and coupling agents.
-
-
Conjugation of Ligand to PEGylated AuNPs:
-
Resuspend the purified PEGylated AuNPs in Reaction Buffer.
-
Add the amine-containing ligand to the nanoparticle suspension. A 10-50 fold molar excess of the ligand over the nanoparticles is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Final Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the final ligand-conjugated AuNPs using centrifugation as described in step 5.
-
Resuspend the final product in a suitable buffer for storage at 4°C.
-
Protocol 2: Functionalization of Carboxylated PLGA Nanoparticles
This protocol outlines the conjugation of an amine-containing ligand to the NHS ester end of the linker first, followed by attachment of the linker-ligand conjugate to the carboxylated PLGA nanoparticle surface.
Materials:
-
Carboxylated PLGA nanoparticles (COOH-PLGA NPs)
-
This compound
-
Amine-containing ligand
-
EDC and NHS
-
Reaction Buffer: 1X PBS, pH 7.4
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Anhydrous DMF or DMSO
-
Dialysis membrane or centrifugal filter units
Procedure:
-
Conjugation of Ligand to this compound:
-
Dissolve this compound and the amine-containing ligand in anhydrous DMSO or DMF. Use a slight molar excess of the linker.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. This forms the Ligand-PEG9-Acid conjugate.
-
-
Nanoparticle Preparation:
-
Disperse the COOH-PLGA NPs in Activation Buffer to a final concentration of 5-10 mg/mL.
-
-
Activation of COOH-PLGA NPs:
-
Add EDC (2-fold molar excess to the carboxyl groups on the PLGA NPs) and NHS (2-fold molar excess) to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature to activate the surface carboxyl groups.
-
-
Conjugation of Ligand-PEG9-Acid to Activated PLGA NPs:
-
Add the pre-formed Ligand-PEG9-Acid solution to the activated COOH-PLGA NP suspension.
-
Adjust the pH to 7.4 with Reaction Buffer.
-
Allow the reaction to proceed overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the functionalized PLGA nanoparticles by dialysis against deionized water for 24-48 hours or by using centrifugal filter units to remove unreacted materials and coupling agents.
-
Collect and resuspend the purified nanoparticles in a suitable buffer for storage.
-
Mandatory Visualizations
Caption: Workflow for functionalizing amine-coated nanoparticles.
Application Notes and Protocols for Acid-PEG9-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG9-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the development of targeted drug delivery systems. This linker possesses a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates the covalent conjugation to amine-containing molecules such as proteins, antibodies, or amine-functionalized nanoparticles, while the carboxylic acid can be used for further modifications or conjugation.[1]
The PEG spacer imparts several advantageous properties to the resulting drug delivery system, including increased hydrophilicity, improved stability, and prolonged circulation times in vivo by reducing opsonization and clearance by the reticuloendothelial system (RES).[2][3] This "stealth" characteristic is crucial for enhancing the accumulation of therapeutic agents at the target site through the enhanced permeability and retention (EPR) effect in tumors. Furthermore, the terminal functional groups allow for the attachment of targeting ligands, such as folic acid or antibodies, enabling active targeting of specific cell types, thereby increasing therapeutic efficacy and minimizing off-target side effects.[1][4]
These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of drug-nanoparticle conjugates.
Data Presentation: Physicochemical Characterization of Targeted Nanoparticles
The following tables summarize typical quantitative data for drug-loaded nanoparticles functionalized with Acid-PEG-NHS ester linkers for targeting. It is important to note that these values are representative and will vary depending on the specific nanoparticle composition, drug, and targeting ligand used.
Table 1: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug | Targeting Ligand | Drug Loading (DL%) | Encapsulation Efficiency (EE%) |
| NP-PEG9-DOX-FA | Doxorubicin | Folic Acid | 5.2 ± 0.8 | 85.3 ± 4.1 |
| NP-PEG9-PTX-mAb | Paclitaxel | Monoclonal Antibody | 3.8 ± 0.5 | 78.9 ± 5.5 |
| Lipo-PEG9-CUR-Tf | Curcumin | Transferrin | 6.5 ± 1.1 | 92.1 ± 3.7 |
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Table 2: Particle Size and Surface Charge
| Formulation Code | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-PEG9-DOX-FA | 125.4 ± 6.2 | 0.15 ± 0.03 | -15.8 ± 2.1 |
| NP-PEG9-PTX-mAb | 148.9 ± 8.5 | 0.19 ± 0.04 | -12.3 ± 1.8 |
| Lipo-PEG9-CUR-Tf | 110.7 ± 5.1 | 0.12 ± 0.02 | -18.5 ± 2.5 |
Table 3: In Vitro Drug Release Profile
| Formulation Code | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) | Release Kinetics Model |
| NP-PEG9-DOX-FA | 25.6 ± 3.1% | 65.2 ± 4.5% | Korsmeyer-Peppas |
| NP-PEG9-PTX-mAb | 30.1 ± 2.8% | 72.8 ± 5.1% | Higuchi |
| Lipo-PEG9-CUR-Tf | 22.4 ± 2.5% | 68.9 ± 4.9% | Korsmeyer-Peppas |
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Nanoparticles
This protocol describes the synthesis of amine-functionalized polymeric nanoparticles (e.g., PLGA) as a scaffold for subsequent conjugation with this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-bis-amine (NH2-PEG-NH2)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v)
-
Deionized water
Procedure:
-
Dissolve 100 mg of PLGA and 10 mg of NH2-PEG-NH2 in 2 mL of DCM.
-
Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.
-
Add the organic phase (PLGA/PEG solution) dropwise to the aqueous PVA solution while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form a stable oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unreacted reagents.
-
Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for further use.
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the attachment of the this compound linker to the surface of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
Procedure:
-
Resuspend 10 mg of amine-functionalized nanoparticles in 1 mL of reaction buffer.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound solution to the nanoparticle suspension with gentle stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation (15,000 rpm, 20 minutes) and resuspension in PBS (pH 7.4) to remove unreacted linker and byproducts.
-
Store the Acid-PEG9-functionalized nanoparticles at 4°C.
Protocol 3: Conjugation of a Targeting Ligand (e.g., Folic Acid) to Acid-PEG9-Nanoparticles
This protocol describes the activation of the terminal carboxylic acid on the PEG linker and subsequent conjugation of an amine-containing targeting ligand.
Materials:
-
Acid-PEG9-functionalized nanoparticles (from Protocol 2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Folic acid-amine (or other amine-containing targeting ligand)
-
Activation buffer: 0.1 M MES buffer, pH 6.0
-
Coupling buffer: PBS, pH 7.4
Procedure:
-
Resuspend 10 mg of Acid-PEG9-functionalized nanoparticles in 1 mL of activation buffer.
-
Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
Centrifuge the nanoparticles and resuspend the pellet in 1 mL of coupling buffer.
-
Dissolve the amine-containing targeting ligand in the coupling buffer at a 10-fold molar excess to the nanoparticle surface carboxylic acid groups.
-
Add the targeting ligand solution to the activated nanoparticle suspension.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4).
Protocol 4: Characterization of Targeted Drug-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
2. Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the drug-loaded nanoparticle formulation.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Quantify the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading (DL%) and Encapsulation Efficiency (EE%) using the formulas provided in the Data Presentation section.
3. In Vitro Drug Release:
-
Prepare a suspension of the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate the tumor microenvironment).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative drug release as a function of time.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development and evaluation of targeted drug delivery systems using this compound.
Caption: Simplified signaling pathway of doxorubicin delivered via a folate receptor-targeted nanoparticle system.
Caption: Key signaling pathways affected by paclitaxel delivered via a targeted nanoparticle system.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted delivery of paclitaxel by functionalized selenium nanoparticles for anticancer therapy through ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the targeted delivery of paclitaxel nanomedicine for cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00961C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Modification with Acid-PEG9-NHS Ester
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely adopted strategy in drug development to enhance the therapeutic properties of various agents.[1][2] This modification can improve the pharmacokinetic and pharmacodynamic profile of a molecule by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, a prolonged circulation half-life, and shielding from proteolytic enzymes and immune responses.[1][2]
Acid-PEG9-NHS ester is a heterobifunctional PEGylation reagent that contains a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid group, connected by a 9-unit polyethylene glycol spacer.[3] The NHS ester is highly reactive towards primary amine groups (-NH2), such as those found on the side chains of lysine residues or the N-terminus of proteins, forming a stable and irreversible amide bond. The hydrophilic PEG spacer enhances the solubility of the modified molecule in aqueous media. These characteristics make this compound a valuable tool for researchers, scientists, and drug development professionals seeking to improve the properties of their molecules of interest.
Reaction Mechanism
The modification of a primary amine with an NHS ester proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond. The reaction is most efficient in a neutral to slightly basic pH range (pH 7.2-8.5), where a sufficient concentration of the deprotonated, nucleophilic primary amine is present.
Experimental Protocols
Important Pre-Reaction Considerations:
-
Reagent Handling: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive.
-
Solvent and Buffer Selection: The NHS-ester moiety hydrolyzes in aqueous solutions. Therefore, the reagent should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.
Protocol 1: Modification of Proteins (e.g., IgG)
This protocol provides a general procedure for labeling proteins, like antibodies, which have accessible primary amines on lysine residues and the N-terminus.
Materials:
-
This compound
-
Protein (e.g., IgG)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.2, or glycine)
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Dissolve 1-10 mg of the protein in 0.5-2 mL of amine-free PBS. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or desalting column.
-
PEG Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.
-
PEGylation Reaction:
-
Add a calculated molar excess of the dissolved this compound solution to the protein solution. A 5- to 20-fold molar excess is a common starting point. The optimal ratio depends on the protein's concentration and the desired degree of PEGylation and should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture. Incubation can be performed at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts. Common methods include dialysis, gel filtration (size-exclusion chromatography), or ion-exchange chromatography.
Quantitative Data Summary for Protein Modification
| Parameter | Recommended Value/Range | Reference |
| Protein Concentration | 1-10 mg/mL | |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | |
| Reaction pH | 7.0 - 8.0 | |
| Molar Excess of PEG-NHS | 5 to 20-fold | |
| Reaction Time (Room Temp) | 30 - 60 minutes | |
| Reaction Time (On Ice) | 2 hours | |
| Quenching Agent | Tris or Glycine |
Protocol 2: Modification of Amine-Bearing Small Molecules
This protocol is for modifying small molecules containing primary amines in an organic solvent.
Materials:
-
This compound
-
Amine-bearing small molecule
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)
-
Base (e.g., TEA, DIPEA)
-
Analytical tools for monitoring (e.g., LC-MS, TLC)
-
Purification equipment (e.g., silica gel column)
Procedure:
-
Substrate Preparation: Dissolve the amine-bearing small molecule in a suitable anhydrous organic solvent.
-
Reaction Setup: While stirring the solution, add a base (e.g., triethylamine) and the this compound. A molar ratio of 1:1 or 2:1 (PEG:amine) can be used as a starting point, depending on the reaction kinetics.
-
Incubation and Monitoring: Stir the reaction mixture continuously for 3-24 hours. The optimal time will depend on the substrate. Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.
-
Workup and Purification: Once the reaction is complete, isolate the final product using standard organic synthesis workup methods. This may involve quenching the reaction with water, followed by extraction and washing. The crude product can then be purified, typically by column chromatography.
Quantitative Data Summary for Small Molecule Modification
| Parameter | Recommended Value/Range | Reference |
| Solvent | Anhydrous DMF, DCM, DMSO, or THF | |
| Base | TEA, DIPEA, Pyridine | |
| Molar Ratio (PEG:Amine) | 1:1 or 2:1 | |
| Reaction Time | 3 - 24 hours | |
| Monitoring Method | LC-MS or TLC |
Purification and Characterization
Purification of the PEGylated Product
After the PEGylation reaction, a mixture containing the desired PEGylated product, unreacted starting materials, and byproducts is typically present. Purification is a critical step to isolate the product of interest.
-
Dialysis or Size-Exclusion Chromatography (SEC): These are effective methods for removing low molecular weight impurities like unreacted PEG reagent and hydrolyzed NHS from a PEGylated protein. SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This technique can be effective in separating proteins with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) and even positional isomers.
-
Reverse Phase Chromatography (RPC): RPC is widely used for purifying peptides and small proteins and can be applied on an analytical scale to identify PEGylation sites and separate positional isomers.
Characterization of the PEGylated Product
Several analytical techniques can be used to confirm the success of the PEGylation and characterize the product:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (LC-MS): Provides accurate mass determination of the PEGylated product, confirming the number of PEG chains attached.
-
HPLC (SEC, IEX, RPC): Used to assess the purity of the final product and separate different PEGylated species.
Workflow and Logic Diagrams
The overall workflow for protein modification with this compound involves several key stages, from initial preparation to final analysis.
References
Application Notes and Protocols for Acid-PEG9-NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for the covalent modification of proteins, peptides, and other biomolecules.[1] Their utility is rooted in their capacity to form stable amide bonds with primary amino groups under relatively mild aqueous conditions.[1] The Acid-PEG9-NHS ester is a heterobifunctional crosslinker containing a nine-unit polyethylene glycol (PEG) chain, which increases the solubility of the labeled molecule in aqueous media.[2][3] One terminus of this linker features an NHS ester for reaction with primary amines, while the other end possesses a carboxylic acid group that can be used for subsequent conjugation reactions or to modulate the charge of the resulting conjugate.[2]
This document provides detailed application notes and protocols for utilizing this compound in labeling reactions, with a particular focus on the critical aspect of calculating molar excess to achieve desired labeling efficiencies.
Principle of Reaction
The fundamental reaction mechanism involves the nucleophilic attack of an unprotonated primary amine (e.g., the epsilon-amino group of a lysine residue or the N-terminus of a protein) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. A critical competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which increases with pH. Therefore, careful control of reaction conditions is paramount for successful conjugation.
Factors Influencing Labeling Efficiency
Several factors can significantly impact the success of a labeling reaction with this compound:
-
Molar Excess of this compound: The ratio of the NHS ester to the amine-containing biomolecule is a key determinant of the degree of labeling (DOL). While a higher molar excess can increase the DOL, an excessive amount may lead to protein precipitation or altered biological activity due to the modification of too many residues.
-
pH: The reaction is highly pH-dependent. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of NHS ester hydrolysis increases significantly.
-
Concentration of Reactants: Higher concentrations of the protein or biomolecule to be labeled can improve labeling efficiency. Dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of labeling.
-
Buffer Composition: Buffers should be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, or borate buffers are commonly used.
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Solvent for NHS Ester: this compound is often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.
Calculating Molar Excess of this compound
The appropriate molar excess of this compound is crucial for achieving the desired degree of labeling and must often be determined empirically for each specific biomolecule and application. The following table provides general guidelines for starting points in optimization.
| Target Degree of Labeling (DOL) | Suggested Starting Molar Excess (NHS Ester : Protein) | Notes |
| Low (1-3 labels per protein) | 5:1 to 20:1 | A 20-fold molar excess is a common starting point for antibody labeling. |
| Medium (4-8 labels per protein) | 20:1 to 50:1 | Increasing the molar excess will generally lead to a higher degree of labeling. |
| High (>8 labels per protein) | 50:1 to 100:1 | High ratios may increase the risk of protein precipitation or loss of activity. |
Note: These are general guidelines. The optimal molar excess should be determined empirically for each specific application.
Calculation Example:
Objective: To label 2 mg of an antibody (Molar Weight ≈ 150,000 Da) with a 20-fold molar excess of this compound (Molar Weight ≈ 611.63 Da).
Step 1: Calculate the moles of the antibody.
-
Moles of Antibody = (Mass of Antibody) / (Molar Weight of Antibody)
-
Moles of Antibody = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
Step 2: Calculate the moles of this compound needed.
-
Moles of NHS Ester = Moles of Antibody x Desired Molar Excess
-
Moles of NHS Ester = 1.33 x 10⁻⁸ mol x 20 = 2.66 x 10⁻⁷ mol
Step 3: Calculate the mass of this compound needed.
-
Mass of NHS Ester = Moles of NHS Ester x Molar Weight of NHS Ester
-
Mass of NHS Ester = 2.66 x 10⁻⁷ mol x 611.63 g/mol = 1.63 x 10⁻⁴ g = 0.163 mg
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, dialysis cassette)
Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or gel filtration.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or gel filtration.
-
-
Storage:
-
Store the purified labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
-
Visualization of the Experimental Workflow
Caption: A flowchart of the key steps in a typical protein labeling experiment using an NHS ester.
Logical Relationship of Key Reaction Parameters
Caption: Interplay of factors affecting the outcome of an NHS ester labeling reaction.
References
Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques that utilize heterobifunctional polyethylene glycol (PEG) linkers. This document offers detailed experimental protocols for key conjugation chemistries, a summary of quantitative data to facilitate the comparison of different linkers, and visual diagrams to illustrate workflows and principles.
Introduction to Heterobifunctional PEG Linkers in Bioconjugation
Heterobifunctional PEG linkers are versatile molecules that consist of a polyethylene glycol chain with two distinct reactive functional groups at either end.[1] This unique feature allows for the specific and covalent linkage of two different molecules, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle. The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate, including enhanced solubility and stability, reduced immunogenicity, and an extended circulation half-life.[1][2] The ability to customize the length of the PEG chain provides precise control over the pharmacokinetic properties of the conjugate.[1]
Commonly used heterobifunctional PEG linkers incorporate a variety of reactive groups. N-hydroxysuccinimide (NHS) esters are widely used to target primary amines, such as those found on lysine residues of proteins. Maleimides, on the other hand, react specifically with sulfhydryl groups, for instance, on cysteine residues. Additionally, bioorthogonal functionalities like azides and alkynes are employed in "click chemistry" reactions, which are known for their high efficiency and specificity.[1] The choice of the appropriate linker and conjugation chemistry is a critical factor that influences the stability, efficacy, and safety of the final bioconjugate.
Applications in Drug Development
Heterobifunctional PEG linkers are instrumental in various areas of therapeutic and diagnostic development:
-
Antibody-Drug Conjugates (ADCs): These linkers are pivotal in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.
-
Peptide and Protein Therapeutics: PEGylation of therapeutic peptides and proteins using heterobifunctional linkers can protect them from enzymatic degradation, thereby extending their half-life in circulation.
-
Nanoparticle Drug Delivery Systems: These linkers are used to functionalize the surface of nanoparticles, such as liposomes or gold nanoparticles, with targeting ligands or therapeutic agents. This surface modification improves the biocompatibility and targeting specificity of the nanoparticle-based drug delivery system.
-
Controlled Drug Release: By incorporating cleavable functionalities within the linker, controlled release of a therapeutic agent can be achieved under specific physiological conditions, such as the acidic environment of a tumor.
Data Presentation: Comparison of Heterobifunctional PEG Linkers
The selection of a suitable heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of quantitative data to aid in the comparison of different linker chemistries and PEG chain lengths.
| Linker Type | Reactive Groups | Target Functional Groups | Typical Conjugation Efficiency (%) | Resulting Bond | Key Features |
| NHS-Ester-PEG-Maleimide | NHS Ester, Maleimide | Amine, Thiol | 70-90% | Amide, Thioether | Well-established chemistry, sequential conjugation possible. |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Azide, Amine | >90% | Triazole, Amide | Copper-free click chemistry, high specificity and efficiency. |
| Azide-PEG-NHS Ester | Azide, NHS Ester | Alkyne, Amine | >95% | Triazole, Amide | Copper-catalyzed click chemistry (CuAAC), very high efficiency. |
| Thiol-PEG-Amine | Thiol, Amine | Maleimide, NHS Ester | 80-95% | Thioether, Amide | Allows for conjugation to maleimide-activated molecules. |
| Parameter | Short PEG Chain (e.g., PEG4) | Medium PEG Chain (e.g., PEG12) | Long PEG Chain (e.g., PEG24) | Reference |
| Conjugation Efficiency | May be slightly lower due to steric hindrance | Generally high | High | |
| Solubility of Conjugate | Good | Better | Best | |
| In Vitro Stability (Plasma) | High | High | High | |
| In Vivo Half-life (t½) | Shorter | Intermediate | Longer | |
| Tumor Penetration | Potentially better | Good | May be slightly reduced | |
| Overall Therapeutic Index | Good | Often Optimal | Can be improved, but may have trade-offs |
| Linker Chemistry | Condition | Half-life (t½) of Conjugate | Key Findings | Reference |
| Maleimide-Thiol | In presence of 1 mM Glutathione (GSH) at 37°C | ~70% remaining after 7 days | Susceptible to retro-Michael reaction leading to deconjugation. | |
| Hydrolyzed Maleimide-Thiol | In presence of 1 mM Glutathione (GSH) at 37°C | >95% remaining after 7 days | Ring-opening of the succinimide ring significantly enhances stability by preventing the retro-Michael reaction. | |
| Mono-sulfone-PEG | In presence of 1 mM Glutathione (GSH) at 37°C | >95% remaining after 7 days | Forms a more stable conjugate compared to the maleimide-PEG linker. |
Experimental Protocols
This section provides detailed, step-by-step protocols for two common bioconjugation reactions using heterobifunctional PEG linkers.
Protocol 1: Conjugation of a Protein to a Small Molecule using NHS-Ester-PEG-Maleimide
This protocol describes a two-step process for conjugating a protein with available primary amines (e.g., lysine residues) to a small molecule containing a free sulfhydryl group.
Materials:
-
Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Molecule-SH
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
Step 1: Reaction of NHS-Ester-PEG-Maleimide with the Protein
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.
-
Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of the Maleimide-PEG-Protein with the Sulfhydryl-Containing Molecule
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 2- to 5-fold molar excess of the Molecule-SH is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, add a sulfhydryl-containing reagent like cysteine to a final concentration of 1-10 mM.
-
Purify the final conjugate using SEC or another suitable purification method to remove unreacted components.
Characterization:
-
Confirm conjugation and assess purity using SDS-PAGE and SEC-HPLC.
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker
This protocol details the conjugation of a protein with primary amines to an azide-containing molecule using a DBCO-PEG-NHS Ester linker in a two-step process.
Materials:
-
Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester linker
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Desalting column
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC)
Procedure:
Step 1: Labeling of the Protein with the DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.
-
Dissolve the linker in DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.
-
Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity of the conjugate by SEC-HPLC.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.
Caption: Workflow for a two-step bioconjugation using an NHS-Ester-PEG-Maleimide linker.
Caption: Workflow for copper-free click chemistry using a DBCO-PEG-NHS Ester linker.
References
Application Notes: Acid-PEG9-NHS Ester for Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload or drug. The antibody specifically targets a protein or receptor on the surface of tumor cells. Upon binding, the ADC is internalized, and the payload is released, leading to cell death.
The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature drug release but allow for efficient payload release at the target site. Acid-PEG9-NHS ester is a heterobifunctional linker that combines a polyethylene glycol (PEG) spacer with two different reactive functional groups. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (e.g., lysine residues) on the antibody surface, while the terminal carboxylic acid allows for conjugation to the drug payload, often after activation. The PEG component enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
These notes provide a comprehensive overview and detailed protocols for the use of an this compound linker in the development of ADCs.
Principle of ADC Creation using this compound
The creation of an ADC using an this compound linker is a two-step process. First, the linker is conjugated to the antibody. The NHS ester end of the linker reacts with the ε-amino groups of lysine residues on the antibody surface under mild basic conditions, forming a stable amide bond. This step is often referred to as "PEGylation."
Second, the cytotoxic drug, which typically has a reactive amine or hydroxyl group, is conjugated to the terminal carboxylic acid of the PEG linker now attached to the antibody. This step requires the activation of the carboxylic acid, commonly using carbodiimide chemistry (e.g., EDC in the presence of Sulfo-NHS), to form a reactive ester that then couples with the drug. The final product is a purified ADC with a specific drug-to-antibody ratio (DAR).
Caption: Workflow for two-step ADC conjugation.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest, purified and buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker: this compound.
-
Drug Payload: Cytotoxic drug with a suitable functional group for conjugation.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Activation Reagents:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
-
Purification:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Size-Exclusion Chromatography (SEC) system.
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Mass Spectrometer (for intact mass analysis).
-
Protocol 1: Conjugation of this compound to Antibody
This protocol describes the reaction of the NHS ester group of the linker with primary amines on the antibody.
-
Preparation of Antibody:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the reaction.
-
-
Preparation of Linker Solution:
-
The NHS ester is moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO to prepare a 10 mM stock solution. Do not store the reconstituted linker.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker solution to the antibody solution. A 20-fold molar excess is a common starting point.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification of PEGylated Antibody:
-
Remove excess, unreacted linker from the PEGylated antibody using a desalting column equilibrated with PBS.
-
Protocol 2: Activation and Conjugation of Drug Payload
This protocol details the conjugation of the drug payload to the terminal carboxylic acid of the linker now attached to the antibody.
-
Activation of Carboxyl Groups:
-
To the purified PEGylated antibody solution from the previous step, add the drug payload.
-
Prepare fresh solutions of EDC and Sulfo-NHS in a suitable buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add EDC and Sulfo-NHS to the reaction mixture. A 5-10 fold molar excess over the number of available carboxyl groups is a typical starting point. The use of Sulfo-NHS creates a more stable intermediate compared to EDC alone, improving coupling efficiency.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the PEG linker.
-
-
Conjugation to the Drug:
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the drug's amine or hydroxyl group.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a quenching buffer, such as Tris or hydroxylamine, to consume any remaining reactive esters.
-
-
Final Purification of the ADC:
-
Purify the ADC from unreacted drug, linker, and other reagents using Size-Exclusion Chromatography (SEC) or other suitable chromatographic methods.
-
ADC Characterization and Data Presentation
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical parameter influencing the ADC's efficacy and toxicity. It is commonly measured using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Purity and Aggregation: Assessed by SEC to ensure the final product is free from aggregates and other impurities.
-
Antigen Binding: Confirmed using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure the conjugation process has not compromised the antibody's ability to bind to its target.
Quantitative Data Summary
The following tables provide representative data for an ADC created using a PEG-based linker.
Table 1: Conjugation and Purification Results
| Parameter | Result | Method |
| Initial Antibody Conc. | 10 mg/mL | UV-Vis (A280) |
| Post-Conjugation Yield | > 90% | UV-Vis (A280) |
| Final ADC Purity | > 98% | SEC-HPLC |
| Aggregates | < 2% | SEC-HPLC |
Table 2: ADC Characterization
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
| In Vitro Potency (IC50) | 5 ng/mL | Cell Viability Assay |
| Antigen Binding (KD) | 1.2 nM | SPR |
Mechanism of Action and Signaling Pathway
Many ADCs utilize microtubule inhibitors as their cytotoxic payload. A common example is Monomethyl Auristatin E (MMAE). Upon internalization of the ADC and release of MMAE, it disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest and apoptosis.
Caption: MMAE-induced apoptosis pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Buffer pH for NHS Ester Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction buffer pH for successful N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation with primary amines?
The optimal pH for reacting NHS esters with primary amines is a critical balance between two competing reactions: the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). The generally accepted optimal pH range is between 7.2 and 8.5.[1][2] Many protocols specifically recommend a pH of 8.3 to 8.5 to maximize the reaction between the NHS ester and the amine.[3][4][5]
-
Below pH 7.2: At acidic pH, primary amines are predominantly in their protonated form (-NH₃⁺), which makes them non-nucleophilic and unreactive towards NHS esters.
-
Above pH 8.5: While a basic pH deprotonates the primary amines, making them reactive, the rate of NHS ester hydrolysis increases significantly. This competing reaction reduces the amount of NHS ester available to react with your target molecule, leading to lower conjugation efficiency.
Q2: My conjugation yield is low. Could the buffer pH be the cause?
Yes, suboptimal buffer pH is a primary cause of low conjugation yield. If the pH is too low (e.g., < 7.0), the amine on your target molecule will be protonated and unreactive. If the pH is too high (e.g., > 9.0), the NHS ester will rapidly hydrolyze before it can react with the target amine. It's also important to note that the hydrolysis of NHS esters can cause the pH of the reaction mixture to decrease over time, especially in large-scale reactions; using a more concentrated buffer or monitoring the pH during the reaction is advisable.
Q3: Which buffers are recommended for NHS ester reactions, and which should I avoid?
Choosing the correct buffer is crucial for a successful conjugation.
-
Compatible Buffers: Amine-free buffers are essential. Commonly used buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers within the pH range of 7.2-8.5. 0.1 M sodium bicarbonate at pH 8.3-8.5 is a frequently recommended option.
-
Incompatible Buffers: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.
Q4: How does pH affect the stability (hydrolysis rate) of the NHS ester?
The stability of an NHS ester in an aqueous solution is inversely proportional to the pH. As the pH increases, the rate of hydrolysis accelerates, and the half-life of the NHS ester decreases dramatically. This hydrolysis is a major competing reaction that reduces the efficiency of the desired conjugation.
Data Summary
The following tables summarize the effect of pH on NHS ester stability and provide a guide to selecting an appropriate reaction buffer.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
This table illustrates the significant impact of pH on the stability of NHS esters in aqueous solutions. The half-life is the time required for 50% of the reactive NHS ester to be hydrolyzed.
Table 2: Guide to Common Buffers for NHS Ester Conjugation
| Buffer | Recommended pH Range | Concentration | Notes |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Widely recommended for optimal reaction efficiency. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 0.1 M Phosphate | Good for pH-sensitive proteins; reaction is slower, requiring longer incubation. |
| Borate Buffer | 8.0 - 8.5 | 50 mM | An effective alternative to bicarbonate buffer. |
| HEPES | 7.2 - 8.5 | 50 - 100 mM | A non-interfering buffer suitable for conjugation reactions. |
| Tris, Glycine, or other amine-containing buffers | N/A | N/A | Incompatible. These will compete with the target molecule. |
Visualizing the Reaction Dynamics
The efficiency of NHS ester conjugation is determined by the balance between the desired aminolysis and the competing hydrolysis.
References
methods for removing unreacted Acid-PEG9-NHS ester post-conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing unreacted Acid-PEG9-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound after conjugation?
A1: The removal of unreacted this compound is a critical step in bioconjugation for several reasons:
-
Purity of the Final Product: The presence of unreacted PEG reagents can lead to a heterogeneous final product, which can interfere with downstream applications and analytics.
-
Accurate Characterization: Unreacted PEG can interfere with analytical techniques used to characterize the conjugate, such as spectrophotometry, chromatography, and mass spectrometry, leading to inaccurate determinations of conjugation efficiency and product concentration.
-
Biological Activity: For therapeutic applications, the presence of unreacted linkers could potentially lead to undesired side effects or alter the pharmacokinetic profile of the conjugated molecule.
-
Lot-to-Lot Consistency: Ensuring the complete removal of unreacted reagents is crucial for maintaining consistency and reproducibility between different batches of the conjugate.
Q2: What are the common methods for removing small molecules like this compound from a protein or antibody conjugate?
A2: The most common methods leverage the size difference between the large conjugated biomolecule and the small unreacted PEG linker. These techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their hydrodynamic radius.[]
-
Dialysis: A process that uses a semi-permeable membrane to separate molecules based on size by diffusion.[2]
-
Tangential Flow Filtration (TFF): A filtration technique that separates molecules based on size using a semi-permeable membrane and tangential flow to prevent membrane fouling.[3]
Q3: How do I choose the most suitable method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, the desired purity, processing time, and available equipment. The table below provides a comparison to aid in your decision-making process.
Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic radius as molecules pass through a porous resin.[] | Diffusion-based separation across a semi-permeable membrane based on a concentration gradient.[2] | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling. |
| Typical Processing Time | Fast (30-60 minutes per sample) | Slow (12-48 hours with multiple buffer changes) | Fast to moderate (1-4 hours) |
| Sample Volume Range | Small to medium (µL to mL) | Small to large (mL to L) | Medium to large (mL to thousands of L) |
| Removal Efficiency | High | High, dependent on buffer exchange frequency and volume | Very High |
| Typical Protein Recovery | >90% | >95% | >95% |
| Key Advantages | - Fast and efficient for small to medium scale- Good resolution- Can be used for buffer exchange | - Simple and requires minimal specialized equipment- Gentle on proteins- High sample recovery | - Highly efficient and fast for larger volumes- Scalable for industrial applications- Can be used for both concentration and diafiltration |
| Key Disadvantages | - Potential for sample dilution- Column can be overloaded- Not ideal for very large volumes | - Very time-consuming- Requires large volumes of buffer- Risk of sample loss due to membrane leakage | - Requires specialized equipment- Potential for membrane fouling- May require more optimization |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Filtration
This method is ideal for rapid purification of small to medium-sized samples.
Materials:
-
SEC column (e.g., Sephadex G-25, G-50, or equivalent)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sample collection tubes
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer at a flow rate appropriate for your column.
-
Sample Loading: Load the post-conjugation reaction mixture onto the column. The sample volume should not exceed 30% of the column's total bed volume to ensure good separation.
-
Elution: Begin the elution with the same buffer used for equilibration. The larger, conjugated protein will elute first in the void volume, while the smaller, unreacted this compound will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.
-
Pooling and Analysis: Pool the fractions containing the purified conjugate. Analyze the purity by a suitable method (e.g., SDS-PAGE, analytical SEC).
Dialysis
This method is suitable for a wide range of sample volumes and is gentle on the biomolecule.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-10 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Protocol:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Dialysis Setup: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (typically 100-500 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: For efficient removal of the unreacted PEG, perform at least three buffer changes over 12-24 hours. A typical schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally let it dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis unit from the buffer and recover the purified conjugate.
Tangential Flow Filtration (TFF)
This method is highly efficient for larger sample volumes and is scalable for production purposes.
Materials:
-
TFF system with a pump, reservoir, and pressure gauges
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 10-30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Protocol:
-
System Preparation: Assemble the TFF system and install the membrane. Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to condition the membrane.
-
Sample Loading: Add the conjugation reaction mixture to the system's reservoir.
-
Concentration (Optional): If the sample is dilute, you can first concentrate it by running the TFF system and directing the permeate to waste until the desired volume is reached.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the unreacted this compound. Typically, 5-10 diavolumes are sufficient for near-complete removal.
-
Final Concentration: After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of conjugate and unreacted PEG | - Inappropriate column choice (pore size too large or too small)- Sample volume too large for the column- Flow rate too high | - Select a column with a pore size that effectively separates the molecular weight range of your conjugate and the PEG linker.- Reduce the sample loading volume to less than 30% of the column bed volume.- Decrease the flow rate to allow for better resolution. |
| Low recovery of the conjugated protein | - Non-specific binding of the protein to the column matrix- Protein precipitation on the column | - Ensure the column is fully equilibrated with the running buffer. Consider adding a low concentration of a non-ionic detergent or increasing the ionic strength of the buffer.- Check the solubility of your conjugate in the elution buffer. Adjust pH or add solubilizing agents if necessary. |
| Peak tailing or broadening | - Column is old or poorly packed- Interactions between the sample and the column matrix | - Repack or replace the column.- Optimize the mobile phase composition (e.g., adjust pH, ionic strength). |
Dialysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unreacted PEG still present after dialysis | - Incorrect MWCO of the dialysis membrane- Insufficient dialysis time or buffer volume- Inadequate stirring | - Use a dialysis membrane with a lower MWCO (e.g., 3 kDa for small PEGs) to ensure retention of the conjugate while allowing the unreacted PEG to pass through.- Increase the dialysis duration and perform more frequent and larger volume buffer changes.- Ensure the dialysis buffer is being stirred continuously to maintain the concentration gradient. |
| Low recovery of the conjugated protein | - Leakage from the dialysis tubing or cassette- Protein precipitation inside the dialysis bag- Protein adsorption to the membrane | - Inspect the dialysis unit for any leaks before and during use. Ensure clamps are secure.- Check the solubility of the conjugate in the dialysis buffer. If precipitation occurs, consider a different buffer composition.- Use a membrane material known for low protein binding (e.g., regenerated cellulose). |
| Sample volume increased significantly | - Osmotic pressure difference between the sample and the dialysis buffer | - Ensure the osmolarity of the dialysis buffer is similar to that of the sample. If desalting, this is expected; the sample can be concentrated after dialysis. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low permeate flow rate | - Membrane fouling- High sample viscosity- Incorrect operating pressure | - Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. If fouling occurs, a cleaning cycle may be necessary.- Dilute the sample if it is too viscous.- Adjust the feed pressure and/or retentate pressure to achieve the optimal TMP for your membrane and sample. |
| Low recovery of the conjugated protein | - Protein adsorption to the membrane or tubing- Protein aggregation and precipitation | - Pre-condition the system with a blocking agent (e.g., a small amount of a non-target protein) if adsorption is a major issue.- Optimize the buffer conditions (pH, ionic strength) to maintain protein solubility. Ensure the cross-flow provides sufficient shear to prevent aggregation at the membrane surface. |
| Incomplete removal of unreacted PEG | - Insufficient number of diavolumes- Incorrect membrane MWCO | - Perform additional diafiltration volumes (e.g., increase from 5 to 7-10).- Ensure the membrane MWCO is significantly larger than the unreacted PEG but smaller than the conjugate. |
Visual Workflow Diagrams
References
Technical Support Center: Dealing with Protein Aggregation After Labeling with PEG Linkers
Welcome to the technical support center for troubleshooting issues related to protein aggregation following conjugation with Polyethylene Glycol (PEG) linkers. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental guidelines to help researchers, scientists, and drug development professionals prevent and resolve protein aggregation to achieve successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with a PEG linker?
A1: Protein aggregation after PEGylation is a common issue that can arise from several factors. The covalent attachment of a PEG linker, while often intended to increase solubility and stability, can alter the physicochemical properties of the protein, leading to aggregation.[1][2]
Key causes include:
-
Increased Surface Hydrophobicity: Some PEG linkers, particularly those with hydrophobic reactive groups (e.g., maleimide, methyltetrazine), can create new hydrophobic patches on the protein surface, promoting self-association.[3]
-
Disruption of Surface Charge: Labeling reactions that target charged amino acids, such as primary amines on lysine residues, neutralize positive charges. This alteration of the protein's isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, leading to aggregation, especially if the buffer pH is close to the new pI.[3][4]
-
Suboptimal Reaction Conditions: The pH, ionic strength, and composition of the reaction buffer can destabilize the protein during the labeling process. High concentrations of the protein or the PEG reagent can also increase the likelihood of aggregation.
-
Intermolecular Cross-linking: For proteins with surface-accessible free cysteines, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation. This can be exacerbated by reaction conditions that favor the reactive thiolate anion form of cysteine.
-
Conformational Changes: The attachment of a PEG molecule can sometimes induce slight conformational changes in the protein, exposing aggregation-prone regions that were previously buried.
Below is a diagram illustrating the primary causes of PEGylation-induced protein aggregation.
Q2: How can I prevent protein aggregation during the labeling reaction itself?
A2: Preventing aggregation requires optimizing the reaction conditions to maintain protein stability. A systematic approach is crucial.
Optimization Strategy:
-
Protein Concentration: Keep the protein concentration as low as feasible for the reaction. High concentrations increase the probability of intermolecular interactions.
-
Molar Ratio of PEG to Protein: Use the lowest effective molar excess of the PEG reagent. A high excess of PEG linker, especially if dissolved in an organic co-solvent like DMSO, can destabilize the protein. Perform a titration to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.
-
Temperature and Incubation Time: Lowering the incubation temperature (e.g., reacting at 4°C instead of room temperature) can slow down aggregation kinetics, though it may require a longer reaction time. Minimize the incubation time to what is necessary for successful conjugation.
-
pH Control: For amine-reactive PEGs, performing the reaction at a lower pH (e.g., pH 7.0-7.5) can increase the specificity for the N-terminal α-amino group over lysine ε-amino groups, potentially reducing aggregation if key lysines are involved in maintaining stability. However, ensure the pH is optimal for your protein's stability.
-
Buffer Additives: Incorporate stabilizing excipients into the reaction buffer. These additives do not interfere with the labeling chemistry but help maintain the protein's native conformation.
The following table summarizes common stabilizing additives.
| Additive Category | Example | Typical Concentration | Mechanism of Action | Citation |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 250-500 mM | Preferentially excluded from the protein surface, promoting a compact, stable conformation. | |
| Amino Acids | Arginine, Glycine | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing the energy barrier for unfolding. | |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | 0.5-1 mM | Prevents the formation of intermolecular disulfide bonds by keeping free cysteines in a reduced state. TCEP is often preferred as it doesn't interfere with maleimide chemistry. | |
| Non-denaturing Detergents | Polysorbate 20/80, CHAPS | 0.01-0.1% (v/v) | Solubilize hydrophobic regions and prevent self-association by forming micelles around aggregation-prone areas. |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Aggregation
This guide provides a logical workflow for identifying and solving aggregation problems encountered during protein PEGylation.
Guide 2: Impact of PEG Linker Properties
Q3: How does the size and site of PEGylation affect protein stability and aggregation?
A3: The properties of the PEG linker and its attachment site are critical variables.
-
PEG Size (Molecular Weight):
-
Steric Hindrance: Larger PEG chains (e.g., 20 kDa vs. 5 kDa) can provide a greater steric shield around the protein, which can physically prevent protein-protein interactions that lead to aggregation. Studies on G-CSF showed that even a 5 kDa PEG could prevent precipitation by forming soluble aggregates and significantly slow the aggregation rate compared to the unconjugated protein.
-
Solvation: The hydrophilic PEG polymer creates a hydration shell that can increase the solubility of the entire conjugate, often rendering aggregates soluble that would otherwise precipitate.
-
Diminishing Returns: While longer PEGs can be beneficial, there may be a point of diminishing returns. For insulin, PEG chains beyond 4 kDa did not provide additional conformational stability.
-
-
PEGylation Site:
-
Site-Specificity is Key: The location of PEG attachment has a profound impact. PEGylating a residue within or near an active site or a region critical for maintaining tertiary structure can be destabilizing. Conversely, PEGylating a flexible region on the protein surface is often well-tolerated.
-
Case Study - G-CSF: N-terminal PEGylation of G-CSF was shown to be more stable and less prone to aggregation than PEGylation at an engineered cysteine residue (Cys17). This highlights that the specific conjugation site can dramatically influence the outcome.
-
Rational Selection: Computational and predictive methods are being developed to identify optimal PEGylation sites that enhance conformational stability. Generally, sites near planar polar groups close to the peptide backbone have been found to be stabilizing.
-
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Reaction Conditions
This protocol outlines a method for systematically testing different buffer conditions and additives to identify an optimal reaction environment that minimizes aggregation.
Objective: To determine the optimal pH, ionic strength, and stabilizing additives for the PEGylation reaction.
Materials:
-
Purified protein stock solution (e.g., 5-10 mg/mL).
-
PEG linker stock solution (e.g., 20 mM in DMSO or aqueous buffer).
-
A matrix of reaction buffers (see table below).
-
Stabilizing additives (e.g., L-Arginine, Sucrose, TCEP).
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine).
-
Microcentrifuge tubes or 96-well plate.
-
Instrumentation for analysis (e.g., SDS-PAGE, Size Exclusion Chromatography).
Buffer Screening Matrix Example:
| Buffer (50 mM) | pH | NaCl (mM) |
| Sodium Phosphate | 6.5 | 50, 150, 300 |
| Sodium Phosphate | 7.4 | 50, 150, 300 |
| HEPES | 7.4 | 50, 150, 300 |
| Tris-HCl | 8.0 | 50, 150, 300 |
Procedure:
-
Prepare Protein Aliquots: Dilute the protein stock to a final concentration of 1-2 mg/mL in each of the test buffers from the screening matrix. Prepare separate sets for testing additives.
-
Add Stabilizers (Optional): To the designated aliquots, add stabilizing excipients to their final desired concentration (e.g., 250 mM L-Arginine). If the protein has free cysteines, add 0.5 mM TCEP.
-
Initiate Reaction: Add the PEG linker to each reaction tube at a defined molar excess (e.g., 5:1 PEG:protein). Mix gently by pipetting.
-
Incubate: Incubate the reactions at a chosen temperature (e.g., 4°C or room temperature) for a set time (e.g., 2 hours).
-
Visual Inspection: During incubation, visually inspect the tubes for any signs of precipitation or turbidity.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Analysis:
-
Centrifugation: Spin all samples in a microcentrifuge at >14,000 x g for 10 minutes to pellet insoluble aggregates.
-
SDS-PAGE: Analyze the supernatant from each reaction. Look for a shift in the protein band corresponding to the PEGylated product and note any loss of protein from the supernatant in problematic conditions.
-
Size Exclusion Chromatography (SEC): For a quantitative analysis, inject the supernatant onto an SEC column to separate and quantify monomers, soluble aggregates, and unreacted protein.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomeric, aggregated, and fragmented protein in a sample.
Instrumentation & Materials:
-
HPLC or UHPLC system with a UV detector.
-
Size Exclusion Chromatography column suitable for the molecular weight range of the protein and its PEGylated forms.
-
Mobile Phase: A buffer that promotes protein stability and minimizes non-specific interactions with the column matrix (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
Protein sample (pre- and post-PEGylation).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the protein sample through a low-protein-binding 0.22 µm filter to remove large, insoluble aggregates. Dilute to an appropriate concentration for detection (e.g., 0.5-1.0 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Larger species (aggregates) will elute first, followed by the monomer, and then any smaller fragments or excess reagent.
-
Data Analysis: Integrate the peak areas for each species. Calculate the percentage of aggregate, monomer, and other species by dividing the area of each peak by the total area of all protein-related peaks.
Expected Results: A successful PEGylation with minimal aggregation will show a major peak corresponding to the PEGylated monomer with minimal area in the high molecular weight (aggregate) region of the chromatogram.
Guide 3: Post-Purification Aggregation
Q4: My PEGylated protein is stable during the reaction but aggregates after purification and concentration. What can I do?
A4: This is a common challenge because the properties of the PEGylated protein are different from the unmodified protein. The optimal buffer for the native protein may not be suitable for the conjugate.
Troubleshooting Steps:
-
Buffer Exchange Issues: The final storage buffer may be suboptimal for the PEGylated protein. The change in pI and surface hydrophobicity means a new buffer screen is necessary. The optimal buffer for the conjugate might require a different pH, higher ionic strength, or the presence of stabilizers.
-
Concentration-Dependent Aggregation: The PEGylated protein may be prone to aggregation at high concentrations.
-
Action: When concentrating the purified protein (e.g., using ultrafiltration), perform the concentration in the presence of stabilizing additives like arginine or sucrose.
-
Action: Determine the maximum soluble concentration for your PEGylated protein in its final formulation buffer. Avoid concentrating beyond this limit.
-
-
Purification Method:
-
Ion Exchange Chromatography (IEX): PEG chains can shield surface charges, altering the protein's interaction with IEX resins. This can be used to separate different PEGylated species.
-
Size Exclusion Chromatography (SEC): SEC is effective at removing non-covalently bound aggregates and separating species based on their hydrodynamic radius, which is significantly increased by PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): This can also be a useful polishing step, as PEGylation alters the surface hydrophobicity of the protein.
-
References
impact of temperature and incubation time on Acid-PEG9-NHS ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature and incubation time on Acid-PEG9-NHS ester reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction involving an this compound?
N-hydroxysuccinimide (NHS) esters are reactive compounds designed to modify primary amino groups (-NH2), which are commonly found on proteins (N-terminus and lysine side chains), amino-modified oligonucleotides, and other biomolecules.[1][2][3] The NHS ester reacts with a primary amine under neutral to slightly alkaline conditions (pH 7.2-9) to form a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][4]
Q2: What are the primary factors influencing the success of an this compound reaction?
The success of the conjugation is primarily a balance between the desired reaction with the amine (aminolysis) and a competing side reaction, the hydrolysis of the NHS ester by water. The key factors that influence this balance are:
-
pH: The reaction is strongly pH-dependent. Optimal pH is typically between 7.2 and 8.5.
-
Temperature: Higher temperatures accelerate both the desired conjugation and the competing hydrolysis reaction.
-
Incubation Time: The reaction duration must be sufficient for conjugation to occur but not so long that hydrolysis dominates.
-
Concentration: Higher concentrations of reactants can favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis.
Q3: How does temperature specifically affect the reaction?
Temperature has a dual effect on the reaction kinetics. Increasing the temperature accelerates the rate of the desired amide bond formation. However, it also significantly accelerates the rate of NHS ester hydrolysis, where the ester reacts with water and becomes non-reactive. Therefore, the optimal temperature is a trade-off. Reactions are commonly performed at room temperature (20-25°C) or at 4°C (on ice).
-
Room Temperature (20-25°C): This is the most common condition, typically for 30 minutes to 4 hours. It offers a good balance between reaction speed and ester stability.
-
4°C (on ice): This temperature is used for sensitive biomolecules or when longer incubation times (e.g., overnight) are required. The lower temperature significantly slows down the rate of hydrolysis, preserving the reactivity of the NHS ester over a longer period, although the conjugation reaction itself will also be slower.
Q4: What is the recommended incubation time?
The ideal incubation time depends on the chosen temperature, pH, and the specific biomolecules involved.
-
At room temperature , typical incubation times range from 30 minutes to 4 hours.
-
At 4°C , the reaction is often left for 2 hours or overnight to compensate for the slower reaction rate.
It is often recommended to perform small-scale pilot experiments to determine the optimal time for a specific application.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Q: I have a very low yield. Could temperature or time be the issue?
A: Yes, improper temperature and time are common causes of low yield. Here’s how to troubleshoot:
-
Possible Cause 1: Excessive NHS Ester Hydrolysis. The most significant side reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis is highly dependent on pH and temperature.
-
Solution: If you are reacting at room temperature for a very long time, hydrolysis may be consuming your reagent. Consider shortening the incubation time or, for longer reactions, moving the experiment to 4°C to significantly decrease the hydrolysis rate.
-
-
Possible Cause 2: Incubation Time is Too Short. The conjugation reaction itself takes time.
-
Solution: If you are incubating for a very short period (e.g., less than 30 minutes) at room temperature, or only for an hour or two at 4°C, the reaction may not have had sufficient time to proceed to completion. Try extending the incubation period. For sensitive proteins, extending the time at 4°C is generally safer than at room temperature.
-
-
Possible Cause 3: Suboptimal Temperature for the Biomolecule. While rare, some molecules may have specific temperature requirements for maintaining a conformation that makes the target amine accessible.
-
Solution: Review literature specific to your molecule. Most standard proteins and oligonucleotides conjugate well at either 4°C or room temperature.
-
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is critical for a successful reaction. The primary competing reaction is hydrolysis, which is accelerated by increases in pH and temperature. The stability is often expressed as a half-life (t½), the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 7.0 | (not specified) | ~7 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | (not specified) | minutes |
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters. This data highlights the critical importance of controlling reaction conditions. A reaction at pH 8.6 will require a much shorter incubation time than one at pH 7.0 to avoid complete hydrolysis of the reagent.
Experimental Protocols
General Protocol for Labeling a Protein with an this compound
This protocol provides a general workflow. Optimization of molar excess, concentration, temperature, and time is recommended for each specific application.
-
Buffer Preparation:
-
Prepare a non-amine-containing reaction buffer, such as 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer.
-
Adjust the pH to the optimal range of 7.2-8.5. A pH of 8.3 is often recommended as a starting point.
-
Ensure your protein solution is in this buffer. If not, perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the NHS ester in an anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage in aqueous buffers as the ester will hydrolyze.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to your protein solution (typically 1-10 mg/mL). The final concentration of the organic solvent should ideally be less than 10%.
-
Mix gently but thoroughly.
-
Incubate the reaction under one of the following conditions:
-
Room Temperature (20-25°C): Incubate for 30-60 minutes. Some protocols suggest up to 4 hours.
-
On Ice (4°C): Incubate for 2 hours or overnight.
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-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer that contains primary amines. A common choice is Tris-HCl, added to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts from the labeled protein conjugate using a desalting column, gel filtration, or dialysis.
-
Visualizations
References
why use amine-free buffers for NHS ester reactions
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: Why are amine-free buffers crucial for successful NHS ester reactions?
A1: NHS esters are designed to react with primary amines to form stable amide bonds. If the reaction buffer itself contains primary amines (e.g., Tris, glycine), the buffer molecules will compete with the target molecule (like a protein or antibody) for reaction with the NHS ester.[1][2] This competition reduces the efficiency of labeling your target molecule, leading to lower yields of the desired conjugate.
Q2: What is the optimal pH for an NHS ester reaction?
A2: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on the target molecule are deprotonated and thus more nucleophilic, facilitating the reaction. However, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can also lower the reaction efficiency.[3] For many protein labeling applications, a pH of 8.0 to 8.5 is recommended.
Q3: Which buffers are recommended for NHS ester reactions?
A3: Amine-free buffers are strongly recommended. Commonly used and compatible buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers. These buffers do not contain primary amines and therefore do not interfere with the conjugation reaction.
Q4: Can I use Tris buffer for my NHS ester reaction?
A4: It is highly discouraged to use Tris buffer as the primary reaction buffer because it contains a primary amine that will compete with your target molecule. However, a low concentration of Tris buffer (e.g., up to 20 mM) might be tolerated in some cases, but it is not ideal. Tris is often used to quench the reaction after the desired incubation time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | The reaction buffer contains primary amines (e.g., Tris, glycine). | Switch to an amine-free buffer such as PBS, HEPES, or Borate. |
| The pH of the reaction buffer is too low or too high. | Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. | |
| The NHS ester has hydrolyzed. | Prepare the NHS ester solution immediately before use. Avoid storing NHS esters in aqueous solutions. | |
| The concentration of the target molecule is too low. | Increase the concentration of the protein or other target molecule in the reaction mixture. | |
| Impure reagents. | Ensure high-quality, fresh reagents are used. If dissolving the NHS ester in DMF, use a high-purity grade as it can degrade to dimethylamine. | |
| Protein Precipitation | The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester is too high. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10%). |
| The protein is not stable at the reaction pH. | Perform a buffer screen to find a suitable amine-free buffer and pH where the protein remains soluble and stable. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general workflow for labeling a protein with an NHS ester-activated molecule (e.g., a fluorescent dye).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
NHS ester-activated molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a known concentration.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio will depend on the protein and the NHS ester and may require optimization.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted NHS ester, byproducts, and quenching buffer from the labeled protein using a suitable purification method, such as size-exclusion chromatography.
Data Presentation
Recommended Buffers and pH Ranges for NHS Ester Reactions
| Buffer | Buffering pH Range | Contains Primary Amines? | Compatibility with NHS Ester Reactions |
| Phosphate | 5.8 - 8.0 | No | High |
| HEPES | 6.8 - 8.2 | No | High |
| Borate | 8.0 - 10.0 | No | High (use at the lower end of the pH range) |
| Carbonate-Bicarbonate | 9.2 - 10.6 | No | High (use at the lower end of the pH range) |
| Tris | 7.0 - 9.0 | Yes | Low (Not Recommended) |
| Glycine | 8.6 - 10.6 | Yes | Low (Not Recommended) |
Mandatory Visualization
Reaction Pathway of NHS Ester
Caption: Desired vs. Competing NHS Ester Reactions.
References
Technical Support Center: Quenching Acid-PEG9-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Acid-PEG9-NHS ester reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your conjugation experiments.
Troubleshooting Guide
Problem 1: Low Conjugation Yield or Incomplete Reaction
Question: I am observing a low yield of my desired conjugate after the reaction time. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation yield is a common issue that can stem from several factors related to the stability and reactivity of the this compound. Here’s a step-by-step guide to diagnose and resolve the problem:
Possible Causes & Solutions:
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Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[1][2][3]
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Suboptimal Reaction pH: For efficient conjugation, the primary amine on your target molecule needs to be deprotonated, which is favored at a slightly alkaline pH. However, a pH that is too high will accelerate NHS ester hydrolysis.
-
Solution: Carefully control the pH of your reaction buffer. Phosphate-buffered saline (PBS), HEPES, or borate buffers are recommended. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule.
-
-
Inactive NHS Ester: The this compound is moisture-sensitive and can lose reactivity if not stored and handled properly.
-
Solution: Store the reagent in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is best to use fresh aliquots for each experiment to ensure consistent activity.
-
-
Insufficient Molar Excess of NHS Ester: An inadequate amount of the NHS ester may lead to an incomplete reaction.
-
Solution: Optimize the molar ratio of the this compound to your amine-containing molecule. A 5- to 20-fold molar excess of the NHS ester is often a good starting point, but this may require empirical optimization.
-
Problem 2: Non-specific Binding or Aggregation of the Conjugate
Question: My purified conjugate shows signs of aggregation or non-specific binding in downstream applications. What could be the cause and how can I prevent this?
Answer:
Aggregation and non-specific binding can occur due to incomplete quenching of the reaction or modifications that alter the physicochemical properties of your molecule.
Possible Causes & Solutions:
-
Incomplete Quenching: If unreacted this compound remains in your sample, it can continue to react with other molecules, leading to cross-linking and aggregation.
-
Solution: Ensure the quenching step is efficient. Add a sufficient concentration of a quenching agent (e.g., 20-50 mM Tris or glycine) and allow it to react for at least 15-30 minutes.
-
-
Over-labeling: A high degree of labeling can alter the solubility and surface properties of your protein or molecule, leading to aggregation.
-
Solution: Reduce the molar excess of the this compound in your reaction to control the degree of labeling.
-
-
Hydrophobicity: The addition of the PEG linker can sometimes influence the overall hydrophilicity of the final conjugate. While PEG itself is hydrophilic, the overall structure could lead to unforeseen interactions.
-
Solution: Ensure the final conjugate is in a suitable buffer that maintains its solubility. The inclusion of the PEG9 linker in "this compound" is designed to increase the hydrophilicity of the final conjugate.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a quenching agent in an this compound reaction?
A1: A quenching agent is a small molecule containing a primary amine, such as Tris or glycine, that is added to the reaction mixture after the desired conjugation has occurred. Its purpose is to react with and consume any remaining unreacted this compound, thus stopping the reaction and preventing unwanted side reactions or labeling of other molecules in subsequent steps.
Q2: Which quenching agent should I choose?
A2: The choice of quenching agent depends on your specific application and downstream processing.
-
Tris and Glycine: These are the most common quenching agents. They are effective and readily available. A final concentration of 20-50 mM is typically used.
-
Lysine or Ethanolamine: These are also effective alternatives to Tris and glycine.
-
Hydroxylamine: This can be used to quench the reaction and has the added benefit of being able to reverse O-acyl esters, which can be a side product of NHS ester reactions with serine, threonine, or tyrosine residues. However, for simple quenching of amine-reactive NHS esters, Tris or glycine are usually sufficient.
Q3: How long should the quenching reaction proceed?
A3: A quenching reaction is typically allowed to proceed for 15 to 30 minutes at room temperature to ensure that all unreacted NHS ester is deactivated.
Q4: Can I quench the reaction by adjusting the pH?
A4: Yes, you can quench the reaction by increasing the pH to above 8.6. At this pH, the half-life of the NHS ester is significantly reduced (around 10 minutes), leading to its rapid hydrolysis. This method regenerates the original carboxyl group on the PEG linker. However, adding an amine-containing quenching agent is a more active and controlled way to stop the reaction.
Q5: What is the stability of the this compound in aqueous solution?
A5: The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis increases, and the half-life of the NHS ester decreases.
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The following table summarizes the half-life of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| > 9.0 | Room Temperature | A few minutes |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Standard Quenching using Tris Buffer
This protocol describes the standard method for quenching an this compound reaction using a Tris-based buffer.
Materials:
-
Reaction mixture containing the this compound conjugate.
-
1 M Tris-HCl, pH 8.0.
Procedure:
-
Once the desired conjugation reaction time has elapsed, add the 1 M Tris-HCl, pH 8.0 solution to your reaction mixture to achieve a final Tris concentration of 20-50 mM.
-
Mix the solution gently by vortexing or pipetting.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Proceed with the purification of your conjugate to remove the quenched NHS ester, byproducts, and excess quenching agent. This can be achieved through methods such as size-exclusion chromatography or dialysis.
Protocol 2: Quenching by pH-induced Hydrolysis
This protocol outlines the procedure for quenching the reaction by accelerating the hydrolysis of the unreacted NHS ester.
Materials:
-
Reaction mixture containing the this compound conjugate.
-
0.5 M Sodium Bicarbonate buffer, pH 9.0, or another suitable high-pH buffer.
Procedure:
-
At the end of the conjugation reaction, add the 0.5 M Sodium Bicarbonate buffer to your reaction mixture to raise the final pH to approximately 8.6-9.0.
-
Mix the solution thoroughly.
-
Incubate the mixture for at least 30 minutes at room temperature to ensure complete hydrolysis of the unreacted NHS ester.
-
Proceed with the purification of your conjugate.
Visualizations
Caption: Experimental workflow for this compound conjugation and quenching.
Caption: Troubleshooting logic for low conjugation yield in NHS ester reactions.
References
Technical Support Center: Improving Conjugate Stability with Acid-PEG9-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Acid-PEG9-NHS ester for bioconjugation. Our goal is to help you improve the stability and reproducibility of your conjugation experiments.
Troubleshooting Guide: Common Issues and Solutions
Researchers may face several challenges during and after conjugation with this compound. This guide outlines common problems, their probable causes, and recommended solutions to enhance conjugate stability.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH and temperature.[1][2][3] | - Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] - Avoid storing the NHS ester in solution. - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Perform the reaction at a controlled temperature, such as 4°C, to slow down hydrolysis. |
| Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. | - Use a non-nucleophilic buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate buffer within the pH range of 7.2-8.5. - Carefully verify the pH of your reaction buffer before initiating the conjugation. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | - Ensure your protein solution is in a compatible, amine-free buffer. If necessary, perform a buffer exchange using dialysis, ultrafiltration, or gel filtration. - Use Tris or glycine to quench the reaction after the desired incubation time. | |
| Poor Solubility of Reagents: The this compound or the target molecule may not be fully dissolved, limiting the reaction. | - Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. - Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of the protein. | |
| Protein Precipitation During or After Conjugation | High Concentration of Organic Solvent: Using a large volume of organic solvent to dissolve the NHS ester can cause protein precipitation. | - Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| Change in Protein Solubility: The addition of the PEG linker can alter the physicochemical properties of the protein, potentially leading to aggregation if the conjugate is not soluble under the reaction conditions. | - Screen different buffer conditions (e.g., pH, ionic strength) for the conjugation reaction. - Consider including solubility-enhancing excipients in the buffer. | |
| Instability of the Final Conjugate | Incomplete Removal of Unreacted Reagents: Residual unreacted this compound or its hydrolysis byproducts can affect the stability of the final conjugate. | - Purify the conjugate immediately after the reaction using appropriate methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted materials. |
| Inherent Instability of the Protein: The protein itself may be unstable under the chosen storage conditions. | - Store the purified conjugate in a suitable buffer and at an appropriate temperature (e.g., -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles. - Consider adding stabilizers to the storage buffer. PEGylation itself generally enhances protein stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. In this pH range, the primary amines on your target molecule are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At a pH below 7, the amine groups can become protonated and less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lower your yield.
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all compatible choices for NHS ester conjugation reactions.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture itself. However, they can be useful for quenching the reaction once it is complete.
If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis, diafiltration, or gel filtration is necessary before starting the conjugation.
Q3: How should I prepare and handle the this compound to prevent hydrolysis?
Acid-PEG9-NHS esters are highly sensitive to moisture. Proper handling is critical to maintain their reactivity.
-
Storage: Store the solid reagent in a desiccated environment at -20°C.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture from the air from condensing onto the cold reagent.
-
Dissolution: Dissolve the NHS ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before you plan to use it.
-
Fresh Solutions: It is strongly recommended to prepare fresh solutions for each experiment and to not store stock solutions of the NHS ester.
Q4: How can I purify my PEGylated conjugate after the reaction?
Purification is a critical step to remove unreacted PEG reagent, hydrolyzed NHS ester, and any quenching agents. The choice of purification method depends on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated species from the un-PEGylated protein.
-
Reverse Phase Chromatography (RPC): RPC can be used for the purification of PEGylated peptides and smaller proteins.
-
Dialysis or Ultrafiltration: These methods are also suitable for removing small molecule impurities, though they may be less effective at separating different PEGylated forms from each other.
Q5: How does PEGylation affect the stability of my protein?
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, generally enhances the stability of proteins in several ways:
-
Increased Thermal and Proteolytic Stability: The PEG chain can sterically hinder proteases and increase the overall stability of the protein structure.
-
Improved Solubility: PEG is a hydrophilic polymer that can increase the solubility of the conjugate.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system.
-
Prolonged Circulation Time: The increased hydrodynamic size of the PEGylated protein reduces its clearance by the kidneys, leading to a longer half-life in the bloodstream.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temp | ~3.5 hours | |
| 8.5 | Room Temp | ~3 hours | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | ~2 hours |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
Objective: To conjugate this compound to a protein via primary amines.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve or dilute the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the NHS ester is a common starting point, but this should be optimized for your specific application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm conjugation and by a suitable method (e.g., HPLC, mass spectrometry) to determine the degree of PEGylation.
Protocol 2: Assessing Conjugate Stability
Objective: To assess the long-term stability of the purified PEGylated conjugate.
Materials:
-
Purified PEGylated conjugate
-
Storage buffer
-
Analytical instrument (e.g., HPLC with SEC column, SDS-PAGE equipment)
Procedure:
-
Aliquoting: Aliquot the purified conjugate into multiple sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C) for an extended period.
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage temperature.
-
Analysis: Analyze the samples for signs of degradation or aggregation.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel to check for fragmentation or aggregation.
-
Size Exclusion Chromatography (SEC): Use SEC-HPLC to monitor for the appearance of aggregate peaks or fragments over time.
-
-
Data Comparison: Compare the results from the different time points and storage conditions to determine the optimal storage conditions for your conjugate.
Visualizations
References
Validation & Comparative
Confirming Successful Conjugation of Acid-PEG9-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a biomolecule is a critical step in enhancing its therapeutic properties. Acid-PEG9-NHS ester is a popular reagent for this purpose, utilizing N-hydroxysuccinimide (NHS) ester chemistry to form stable amide bonds with primary amines on proteins and other molecules. Confirmation of this covalent linkage is paramount to ensure the quality, efficacy, and safety of the resulting conjugate.
This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of this compound, alongside a comparative analysis with alternative PEGylation strategies. Detailed experimental protocols and data are presented to assist in the selection and implementation of the most suitable characterization techniques.
The Chemistry of this compound Conjugation
This compound is a heterobifunctional linker possessing a carboxylic acid at one terminus and an NHS ester at the other, connected by a 9-unit polyethylene glycol spacer. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) under mild basic conditions (pH 7-9) to form a stable amide bond. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[1][2][3][4]
dot
Caption: Reaction scheme of this compound conjugation with a primary amine.
Analytical Methods for Confirmation of Conjugation
A multi-faceted analytical approach is essential to unequivocally confirm successful PEGylation. The following techniques provide complementary information on the identity, purity, and degree of conjugation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating the PEGylated conjugate from the unreacted protein and excess PEG reagent. Different HPLC modes can be employed to achieve this separation based on various physicochemical properties.
| HPLC Method | Principle of Separation | Information Obtained | Advantages | Limitations |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic volume | Separation of PEGylated protein, unconjugated protein, and free PEG. Detection of aggregates. | Robust and widely applicable. | Limited resolution between species of similar size. May not separate positional isomers. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separation of PEGylated and un-PEGylated protein. Can resolve species with different degrees of PEGylation and positional isomers. | High resolution. | Can lead to protein denaturation. Requires organic solvents. |
| Ion-Exchange (IEX-HPLC) | Net surface charge | Separation based on changes in surface charge upon PEGylation. | Can resolve isoforms with different numbers of attached PEGs. | Sensitive to buffer conditions (pH and ionic strength). |
| Hydrophobic Interaction (HIC-HPLC) | Hydrophobicity (non-denaturing) | Separation of PEGylated species under non-denaturing conditions. | Preserves protein structure and activity. | Elution can be complex and requires careful optimization. |
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, offering definitive confirmation of PEG attachment.[5]
| MS Technique | Principle | Information Obtained | Advantages | Limitations |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) | Soft ionization of molecules embedded in a matrix. | Average molecular weight of the conjugate, degree of PEGylation. | High mass range, tolerant to some impurities. | Lower resolution compared to ESI, potential for fragmentation. |
| Electrospray Ionization (ESI-MS) | Ionization of molecules from a liquid solution. | Precise molecular weight, distribution of PEGylated species. | High resolution and accuracy, can be coupled with LC. | Can produce complex spectra with multiple charge states, sensitive to salts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, provides detailed structural information about the conjugate and can be used to quantify the degree of PEGylation.
| NMR Parameter | Information Obtained | Advantages | Limitations |
| Chemical Shift | The appearance of characteristic PEG proton signals (typically a sharp singlet around 3.6 ppm) confirms the presence of the PEG chain. | Non-destructive, provides structural information. | Requires high sample concentration and specialized equipment. Spectra can be complex for large proteins. |
| Signal Integration | The ratio of the integral of the PEG signal to a well-resolved protein signal can be used to calculate the average number of PEG chains per protein molecule (degree of PEGylation). | Quantitative. | Requires well-resolved and non-overlapping signals. |
Comparison with Alternative PEGylation Chemistries
While NHS ester chemistry is widely used, alternative methods offer distinct advantages in terms of specificity and stability.
| PEGylation Reagent | Target Residue | Reaction Chemistry | Advantages | Disadvantages |
| This compound | Primary amines (Lysine, N-terminus) | Nucleophilic acyl substitution | Well-established, rapid reaction. | Susceptible to hydrolysis, can lead to a heterogeneous mixture of products. |
| Maleimide-PEG | Cysteines (thiols) | Michael addition | Highly specific for thiols, resulting in site-specific conjugation. More stable to hydrolysis than NHS esters. | Requires the presence of a free cysteine, the resulting thioether bond can undergo retro-Michael reaction leading to deconjugation. |
| Aldehyde-PEG | N-terminus, oxidized glycans | Reductive amination | Site-specific conjugation at the N-terminus or on carbohydrate moieties. | Reaction can be slower than NHS ester chemistry and requires a reducing agent. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Protein Preparation: Dissolve the protein in a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
dot
Caption: A typical workflow for confirming successful protein PEGylation.
Protocol for Mass Spectrometry Analysis of PEGylated Proteins
-
Sample Preparation: After purification, exchange the buffer of the PEGylated protein into a volatile buffer suitable for MS analysis (e.g., ammonium acetate or ammonium bicarbonate).
-
LC-MS (ESI):
-
Inject the sample onto a reverse-phase C4 or C8 column.
-
Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Introduce the eluent into the ESI source of the mass spectrometer.
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein and its conjugate.
-
-
MALDI-TOF:
-
Mix the sample with a suitable matrix (e.g., sinapinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
Analyze the sample in the MALDI-TOF mass spectrometer.
-
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. The mass of the conjugated protein will be the mass of the unconjugated protein plus the mass of the attached PEG moieties. The presence of multiple peaks separated by the mass of the PEG repeating unit (44 Da) can indicate the degree of PEGylation.
Protocol for ¹H NMR Analysis of PEGylated Proteins
-
Sample Preparation: Lyophilize the purified PEGylated protein and dissolve it in deuterium oxide (D₂O) to a concentration of at least 1 mg/mL.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: Process the spectrum using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).
-
Data Analysis:
-
Identify the characteristic sharp singlet peak of the PEG methylene protons around 3.6 ppm.
-
Identify a well-resolved, non-overlapping proton signal from the protein.
-
Integrate both the PEG and the protein signals.
-
Calculate the degree of PEGylation by comparing the integral values, normalized by the number of protons each signal represents.
-
Troubleshooting Low Conjugation Efficiency
Low or no conjugation can be a significant issue. Below are common causes and potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Ensure the use of anhydrous solvents. Control the reaction time and temperature. |
| Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. | |
| Presence of primary amine-containing buffers (e.g., Tris). | Use non-amine-containing buffers such as PBS, borate, or carbonate. | |
| Inactive protein. | Confirm the presence of accessible primary amines on the protein. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of the organic solvent below 10%. |
| Change in protein solubility upon conjugation. | Perform the reaction at a lower protein concentration or in the presence of solubility enhancers. |
dot
Caption: A decision tree for troubleshooting low yield in NHS ester conjugation reactions.
References
Unveiling the Proteome: A Guide to Validating Protein Labeling with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification and validation of protein labeling are paramount for robust and reproducible experimental outcomes. Mass spectrometry (MS) has emerged as a cornerstone technology in proteomics, offering unparalleled sensitivity and accuracy in the analysis of labeled proteins. This guide provides an objective comparison of mass spectrometry-based approaches for validating protein labeling against alternative methods, supported by experimental data and detailed protocols.
Mass spectrometry offers a powerful alternative to traditional methods like Western Blotting for validating protein labeling, providing a more comprehensive and quantitative analysis.[1][2] This guide will delve into the nuances of various MS-based quantitative proteomics strategies, including label-free and label-based techniques, to empower researchers in selecting the optimal approach for their specific needs.
Quantitative Comparison of Protein Labeling Methods
The choice of a protein labeling strategy significantly impacts proteome coverage, quantification accuracy, precision, and reproducibility.[3] The following tables summarize the performance of common quantitative mass spectrometry techniques.
Table 1: General Comparison of Protein Labeling Methods [3]
| Performance Metric | Label-Free | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |
| Proteome Coverage | Highest | High | Moderate |
| Quantification Accuracy | Moderate | High | High |
| Precision (CV%) | 10-20% | <15% | <15% |
| Reproducibility | Moderate | High | High |
| Multiplexing Capability | Not applicable | Up to 3-plex | 4-plex, 8-plex, 10/11-plex, 16-plex, 18-plex |
| Sample Type | Any | Cell culture | Any |
| Cost | Low | High | High |
Table 2: Comparison of Quantitative Performance [3]
| Method | Number of Identified Proteins | Number of Quantified Proteins | Median Coefficient of Variation (CV) |
| Label-Free (DDA) | ~4000 | ~3000 | 15% |
| Label-Free (DIA) | ~5000 | ~4500 | 10% |
| SILAC | ~3500 | ~3200 | 8% |
| iTRAQ/TMT | ~3000 | ~2800 | 12% |
Data is aggregated from multiple studies and should be considered as representative values.
Mass Spectrometry vs. Western Blotting: A Head-to-Head Comparison
While Western Blotting is a widely used technique, it has several limitations, including low throughput, limited cross-comparability of different antibodies, lower sensitivity, and being semi-quantitative at best. Mass spectrometry addresses these limitations by offering high-throughput analysis of multiple proteins simultaneously with greater sensitivity and quantitative accuracy.
Table 3: Mass Spectrometry vs. Western Blotting
| Feature | Mass Spectrometry | Western Blotting |
| Throughput | High (thousands of proteins) | Low (one protein at a time) |
| Quantification | Highly quantitative | Semi-quantitative |
| Multiplexing | Yes (e.g., TMT, iTRAQ) | Limited |
| Antibody Requirement | No | Yes |
| Discovery Potential | High (unbiased identification) | Low (targeted to a specific protein) |
| Sensitivity | High | Moderate to low |
| Cost (Initial) | High | Low |
| Cost (Per Sample) | Lower for large-scale studies | Higher for multiple proteins |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the intricacies of each technique. The following diagrams illustrate the general workflows for popular quantitative proteomics methods.
Caption: General workflow for quantitative proteomics experiments.
Caption: Workflow for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
Caption: Workflow for iTRAQ/TMT (Isobaric Labeling).
Detailed Experimental Protocols
To ensure the reliability of quantitative proteomics data, it is crucial to validate the protein labeling process. Below are detailed protocols for validating common labeling methods.
Validation of SILAC Labeling
Objective: To confirm complete incorporation of "heavy" amino acids into the proteome.
Methodology:
-
Protein Extraction and Digestion: Harvest a small aliquot of "heavy" labeled cells. Extract proteins using a suitable lysis buffer and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data against a protein database, specifying the "heavy" amino acid labels as variable modifications. Calculate the labeling efficiency by determining the percentage of peptides containing the heavy label. A labeling efficiency of >95% is generally considered acceptable.
Validation of iTRAQ/TMT Labeling
Objective: To confirm the successful and complete labeling of peptides with isobaric tags.
Methodology:
-
Sample Preparation: Prepare protein extracts from different samples and digest them into peptides.
-
Labeling and Mixing: Label a small aliquot of each peptide sample with the respective iTRAQ or TMT reagent. Mix the labeled samples in equal proportions.
-
LC-MS/MS Analysis: Analyze the mixed sample using LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database, specifying the iTRAQ or TMT modifications on N-termini and lysine residues as fixed or variable modifications. Check for the presence of unlabeled peptides. The labeling efficiency should be >99%.
-
Validation of Quantification: Analyze the reporter ion intensities for a set of known housekeeping proteins that are expected to be present in equal amounts across all samples. The ratios of reporter ions for these proteins should be close to 1:1.
Validation of Label-Free Quantification
Objective: To ensure the reproducibility and reliability of label-free quantitative data.
Methodology:
-
Standardized Sample Preparation: Use a consistent and reproducible protocol for protein extraction and digestion across all samples to minimize technical variability.
-
Quality Control Samples: Include quality control (QC) samples (e.g., a pooled sample) periodically throughout the LC-MS/MS analysis sequence.
-
Data Analysis: Monitor the performance of the LC-MS/MS system by assessing key metrics from the QC samples, such as the number of identified proteins, peptide peak areas, and retention time stability. The coefficient of variation (CV) for identified proteins across QC samples should be low, typically <20%.
Top-Down vs. Bottom-Up Proteomics for Labeled Proteins
The vast majority of protein labeling studies utilize a "bottom-up" proteomics approach, where proteins are enzymatically digested into peptides prior to MS analysis. An alternative, "top-down" proteomics, involves the analysis of intact proteins.
Caption: Comparison of Top-Down and Bottom-Up proteomics workflows.
Top-Down Proteomics offers the advantage of preserving information about post-translational modifications (PTMs) and protein isoforms, providing a complete view of the proteoform. However, it is technically challenging, requires high-resolution mass spectrometers, and is generally less suitable for high-throughput analysis of complex mixtures.
Bottom-Up Proteomics is a more mature and widely used approach, compatible with a broader range of samples and analytical platforms. While it provides excellent proteome coverage, information about the connectivity of peptides within the original protein is lost.
For most protein labeling validation studies, a bottom-up approach is the method of choice due to its robustness, high-throughput capabilities, and extensive community support.
Conclusion
Mass spectrometry provides a versatile and powerful platform for the validation of protein labeling, offering significant advantages over traditional techniques. By carefully selecting the appropriate labeling strategy and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their quantitative proteomics data, leading to more impactful scientific discoveries. This guide serves as a foundational resource for navigating the complexities of MS-based protein analysis and making informed decisions for your research endeavors.
References
A Head-to-Head Comparison: Acid-PEG9-NHS Ester Versus Other PEGylated Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. This guide provides an objective comparison of Acid-PEG9-NHS ester with other commonly used PEGylated crosslinkers, supported by experimental data and detailed methodologies to inform rational decision-making in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. PEGylated crosslinkers, which incorporate a PEG spacer, offer significant advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[1] this compound is a heterobifunctional crosslinker featuring a discrete PEG9 spacer, a carboxylic acid group, and an N-hydroxysuccinimide (NHS) ester. This configuration allows for the sequential conjugation of two different molecules, providing a high degree of control over the final bioconjugate structure.[2]
Physicochemical and Performance Comparison
The choice of a PEGylated crosslinker significantly impacts the stability, efficacy, and manufacturability of a bioconjugate.[3] This section provides a comparative overview of this compound against other classes of PEGylated crosslinkers.
| Feature | This compound | Maleimide-PEGn-NHS Ester | Thiol-PEGn-NHS Ester |
| Reactive Groups | Carboxylic Acid, NHS Ester | Maleimide, NHS Ester | Thiol, NHS Ester |
| Target Moieties | Primary Amines (via NHS ester), Amines (via activated carboxylic acid) | Primary Amines, Thiols | Primary Amines, Maleimides or other thiol-reactive groups |
| Bond Formed | Stable Amide Bond | Stable Thioether and Amide Bonds | Stable Thioether and Amide Bonds |
| Reaction pH | NHS ester: 7.2-8.5; Carboxylic acid activation: 4.5-7.5 | NHS ester: 7.2-8.5; Maleimide: 6.5-7.5 | NHS ester: 7.2-8.5; Thiol: 6.5-7.5 |
| Key Advantages | Versatile for sequential conjugation to two different amine-containing molecules. The hydrophilic PEG spacer enhances solubility.[2] | Highly specific for thiol groups, enabling site-specific conjugation to cysteine residues.[4] | Provides a free thiol group for subsequent reactions, such as "click" chemistry. |
| Considerations | Carboxylic acid requires activation (e.g., with EDC/NHS) for reaction with amines. | The maleimide group can undergo hydrolysis at pH > 7.5, reducing its reactivity with thiols. | The thiol group can be prone to oxidation, forming disulfide bonds. |
Performance Under Experimental Conditions
The performance of a crosslinker is ultimately determined by its behavior in specific applications. This section summarizes key performance metrics based on available data.
Reaction Efficiency and Stability
The efficiency of conjugation and the stability of the resulting linkage are paramount. NHS esters are known for their high reactivity towards primary amines, forming stable amide bonds. However, they are also susceptible to hydrolysis in aqueous solutions, which is a competing reaction. The rate of hydrolysis is pH-dependent, increasing with higher pH.
A study comparing the hydrolysis half-lives of various PEG-NHS esters at pH 8 and 25°C provides valuable insights into their relative reactivity and stability. While a direct value for this compound is not provided, we can infer its likely behavior based on similar structures. For instance, Succinimidyl Glutarate (SG) and Succinimidyl Succinate (SS) have half-lives of 17.6 and 9.8 minutes, respectively. This indicates that the structure of the group connecting the PEG to the NHS ester influences stability. The carbamate linkage in succinimidyl carbonate (SC) derivatives is reported to offer greater stability in aqueous solutions compared to some other NHS esters.
The amide bond formed by the reaction of an NHS ester with a primary amine is generally considered stable under physiological conditions.
Impact on Bioconjugate Properties in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker plays a crucial role in determining the therapeutic index. The hydrophilicity of the PEG spacer in this compound can help to mitigate aggregation issues often associated with hydrophobic drug payloads. The choice of linker chemistry and length has been shown to significantly impact the stability, pharmacokinetics, and efficacy of ADCs.
| Parameter | Effect of PEGylation (General) |
| Solubility | Increased, especially for hydrophobic payloads. |
| Stability | Enhanced systemic stability and reduced aggregation. |
| Pharmacokinetics | Generally prolonged circulation half-life, although shorter PEG chains may lead to faster clearance in some cases. |
| Efficacy | Can be improved due to enhanced stability and tumor accumulation. |
Experimental Protocols
Detailed methodologies are essential for the successful application and comparative evaluation of crosslinkers.
General Protocol for Protein Conjugation with this compound
This protocol outlines a two-step process for conjugating two different proteins (Protein A and Protein B) using this compound.
Materials:
-
This compound
-
Protein A (containing accessible primary amines)
-
Protein B (containing accessible primary amines)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each.
-
Add the EDC/NHS solution to the this compound solution at a 1:1 molar ratio.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein A (via activated carboxylic acid):
-
Exchange the buffer of Protein A to Conjugation Buffer using a desalting column.
-
Add the activated this compound to the Protein A solution. The molar ratio of crosslinker to protein should be optimized, but a starting point of 20-fold molar excess is common.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column, exchanging the buffer to Conjugation Buffer.
-
-
Conjugation to Protein B (via NHS ester):
-
Add Protein B to the solution containing the Protein A-PEG9-NHS ester conjugate.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Experimental workflow for the two-step conjugation of two proteins using this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEGylated linker to induce target protein degradation.
Conclusion
This compound is a versatile and effective heterobifunctional crosslinker for a range of bioconjugation applications. Its discrete PEG9 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugates, which is particularly beneficial in the development of ADCs and PROTACs. The choice between this compound and other PEGylated crosslinkers, such as those with maleimide or thiol functionalities, will depend on the specific target molecules and the desired conjugation strategy. For applications requiring the linkage of two amine-containing molecules in a controlled, sequential manner, this compound presents a compelling option. Careful optimization of reaction conditions, including pH and molar ratios, is crucial to maximize conjugation efficiency and minimize hydrolysis.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. This compound, 1895916-27-4 | BroadPharm [broadpharm.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
Optimizing Bioconjugate Performance: A Comparative Guide to PEG9 Spacers
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, such as antibody-drug conjugates (ADCs), relies heavily on the meticulous selection of each component to maximize therapeutic efficacy and minimize toxicity. The linker, which connects the biological moiety to the payload, plays a pivotal role in the overall performance of the conjugate. Polyethylene glycol (PEG) spacers are widely incorporated into these linkers to enhance their physicochemical and pharmacokinetic properties. This guide provides an objective comparison of PEG9 spacers against shorter and longer PEG chains, supported by experimental data, to inform the strategic design of next-generation biotherapeutics.
The Balancing Act: Advantages of a Mid-Length PEG9 Spacer
The choice of PEG spacer length is a critical optimization parameter, representing a balance between improving solubility and pharmacokinetic profiles while maintaining potent biological activity. A PEG9 spacer, with its nine ethylene glycol units, often occupies a "sweet spot" that offers a compelling combination of benefits over both shorter and longer alternatives.
Shorter PEG chains (e.g., PEG2, PEG3, PEG4) may offer advantages in terms of conjugate stability but can be less effective at mitigating the hydrophobicity of the payload, potentially leading to aggregation and rapid clearance. Conversely, while longer PEG chains (e.g., PEG12, PEG24) can significantly enhance solubility and circulation half-life, they may also introduce steric hindrance that can negatively impact binding affinity and in vitro potency.[1][2]
A mid-length spacer like PEG9 provides a balanced approach:
-
Enhanced Solubility and Reduced Aggregation: It effectively increases the hydrophilicity of the bioconjugate, mitigating the aggregation issues often associated with hydrophobic payloads, thereby improving manufacturability and stability.[2]
-
Improved Pharmacokinetics: A PEG9 spacer contributes to an increased hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation half-life, leading to greater drug exposure at the target site.[1][3]
-
Optimal Spacing: It provides sufficient spatial separation between the biomolecule and the payload to minimize steric hindrance that could interfere with target binding, a potential issue with very short linkers.
-
Reduced Immunogenicity: By masking potential epitopes on the payload or the biomolecule, PEG spacers can reduce the likelihood of an immune response.
Quantitative Comparison of PEG Spacer Lengths
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics of bioconjugates. While direct head-to-head data for PEG9 is not always available, the trends observed with PEG8 and PEG12 provide a strong indication of its expected performance.
Table 1: Impact of PEG Spacer Length on Pharmacokinetics of an Antibody-Drug Conjugate (ADC)
| ADC Construct (DAR 8) | PEG Chain Length (units) | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 | 290 | 10,000 | 5.8 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers.
This data clearly demonstrates that increasing the PEG spacer length leads to a significant improvement in the pharmacokinetic profile of the ADC, with clearance rates beginning to plateau around the PEG8 to PEG12 length. This suggests that a PEG9 spacer would offer near-optimal pharmacokinetic benefits.
Table 2: In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | Short |
| HP4KM | 4 kDa | 31.9 nM | Extended 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | Extended 11.2-fold |
Data from a study on affibody-based drug conjugates.
This table highlights a potential trade-off where longer PEG chains, while dramatically extending the in vivo half-life, may lead to a decrease in immediate in vitro cytotoxicity due to steric hindrance. The optimal balance for in vivo efficacy often favors a longer PEG chain despite a higher IC50 value.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams outline the general structure of a PEGylated ADC and the experimental workflow for comparing different PEG spacer lengths.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
References
A Head-to-Head Comparison: Acid-PEG9-NHS Ester vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. The linker not only connects the antibody to the payload but also significantly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the final conjugate. This guide provides an objective, data-driven comparison of two commonly used crosslinkers: Acid-PEG9-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Introduction to the Crosslinkers
This compound is a hydrophilic, PEGylated crosslinker. It features a nine-unit polyethylene glycol (PEG) spacer, an N-hydroxysuccinimide (NHS) ester, and a terminal carboxylic acid. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody, while the carboxylic acid can be activated to react with other functional groups, or it can be used to modulate the overall charge of the conjugate. The PEG chain is a key feature, designed to enhance the hydrophilicity of the resulting conjugate.[1]
SMCC is a heterobifunctional crosslinker with a more hydrophobic nature. It contains an NHS ester for reaction with primary amines and a maleimide group that specifically reacts with sulfhydryl groups (e.g., from reduced cysteines in the antibody hinge region).[2] The cyclohexane ring in its structure provides stability to the maleimide group, reducing its hydrolysis in aqueous solutions.[2]
Mechanism of Action
The conjugation strategies for this compound and SMCC differ based on their reactive groups.
This compound Conjugation: This linker primarily targets lysine residues on the antibody surface via its NHS ester. The reaction forms a stable amide bond. The terminal carboxylic acid remains available for subsequent conjugation steps if needed, or it contributes to the overall charge of the conjugate.
SMCC Conjugation: SMCC facilitates a two-step conjugation process. First, the NHS ester reacts with lysine residues on the antibody. In the second step, the maleimide group of the antibody-SMCC conjugate reacts with a sulfhydryl-containing payload to form a stable thioether bond.[2]
Performance Comparison: A Data-Driven Analysis
While direct head-to-head experimental data for this compound versus SMCC is limited in publicly available literature, we can infer their performance based on studies comparing PEGylated and non-PEGylated linkers in antibody-drug conjugates.
Key Performance Parameters:
| Parameter | This compound (Inferred from PEG linker studies) | SMCC | Key Considerations |
| Solubility & Aggregation | Higher hydrophilicity imparted by the PEG9 spacer reduces the tendency for aggregation, especially with hydrophobic payloads.[3] | The hydrophobic nature of the linker can increase the propensity for aggregation, potentially limiting the achievable drug-to-antibody ratio (DAR). | PEGylation is a well-established strategy to improve the solubility and reduce aggregation of ADCs. |
| Pharmacokinetics (PK) | The hydrophilic PEG chain can create a "hydration shell," leading to a longer circulation half-life and reduced plasma clearance. | Conjugates with SMCC linkers may exhibit faster clearance from circulation compared to their PEGylated counterparts. | Longer half-life can lead to increased tumor accumulation and therapeutic efficacy. |
| In Vitro Cytotoxicity | May exhibit slightly reduced immediate in vitro cytotoxicity due to steric hindrance from the PEG chain, which can slow down internalization or payload release. | Can exhibit high in vitro potency. | The in vivo efficacy of PEGylated ADCs is often superior despite potentially lower in vitro potency, due to improved PK. |
| Immunogenicity | The PEG spacer can "shield" the payload and potentially immunogenic epitopes, reducing the risk of an immune response. | The linker and payload may be more exposed, potentially leading to a higher risk of immunogenicity. | Reduced immunogenicity is a significant advantage for therapeutics that require repeated administration. |
| Drug-to-Antibody Ratio (DAR) | The enhanced solubility allows for the potential to achieve higher DARs without causing aggregation. | The hydrophobicity of the linker may limit the maximum achievable DAR before encountering aggregation issues. | A higher DAR can increase the potency of the ADC. |
Quantitative Data from a Comparative Study (Affibody-Drug Conjugates):
A study comparing an affibody-drug conjugate with a non-PEG linker (SMCC) to conjugates with PEG4k and PEG10k linkers provides valuable insights into the impact of PEGylation. While the PEG chains in this study are significantly longer than PEG9, the trends are informative.
| Conjugate | Half-life Extension (vs. SMCC) | In Vitro Cytotoxicity Reduction (vs. SMCC) |
| ZHER2-SMCC-MMAE | - | - |
| ZHER2-PEG4K-MMAE | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE | 11.2-fold | 22-fold |
These data illustrate the trade-off with PEGylation: a significant extension in circulation half-life often comes with a reduction in immediate in vitro cytotoxicity. However, the prolonged exposure in vivo often leads to superior overall anti-tumor activity.
Experimental Protocols
Antibody Conjugation with this compound
This protocol outlines the general steps for conjugating an this compound to an antibody via primary amines.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved NHS ester to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate storage buffer.
Antibody Conjugation with SMCC
This protocol describes a two-step process for conjugating a payload to an antibody using SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing payload
-
Reducing agent (e.g., DTT or TCEP) for antibody hinge disulfide reduction (optional, for site-specific conjugation)
-
Quenching solution (e.g., cysteine or N-acetylcysteine)
-
Desalting column or dialysis cassette
Procedure: Step 1: Antibody Activation with SMCC
-
Antibody Preparation: Prepare the antibody at 2-10 mg/mL in an amine-free buffer.
-
SMCC Preparation: Dissolve SMCC in anhydrous DMSO or DMF immediately before use.
-
Reaction: Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC using a desalting column, exchanging the buffer to one suitable for the maleimide-thiol reaction (pH 6.5-7.5).
Step 2: Conjugation to Sulfhydryl-Containing Payload
-
Payload Preparation: Dissolve the sulfhydryl-containing payload in a compatible buffer.
-
Reaction: Add the payload to the maleimide-activated antibody at a slight molar excess.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to cap any unreacted maleimide groups.
-
Final Purification: Purify the antibody-payload conjugate using a desalting column, size-exclusion chromatography, or dialysis to remove unreacted payload and quenching agent.
Visualizing the Workflows
Caption: A comparison of the experimental workflows for antibody conjugation.
Logical Relationship of Linker Properties and Performance
Caption: The relationship between linker properties and ADC performance.
Conclusion
The choice between this compound and SMCC for antibody conjugation depends on the specific goals of the research or drug development program.
-
This compound is the preferred choice when working with hydrophobic payloads, aiming for a longer circulation half-life, reduced immunogenicity, and potentially higher drug-to-antibody ratios. The improved pharmacokinetic profile often translates to enhanced in vivo efficacy, making it a strong candidate for the development of novel ADCs.
-
SMCC remains a robust and well-characterized crosslinker suitable for a wide range of applications. It is particularly useful when a more direct, non-PEGylated linkage is desired and when the payload is sufficiently hydrophilic to not cause aggregation issues. Its established protocols and predictable reactivity make it a reliable choice for routine conjugation.
Ultimately, the optimal linker should be selected based on empirical data from head-to-head comparisons with the specific antibody and payload of interest. The information and protocols provided in this guide serve as a foundation for making an informed decision in the design and execution of antibody conjugation strategies.
References
A Researcher's Guide to Primary Amine Labeling: Exploring Alternatives to NHS Esters
For researchers, scientists, and drug development professionals, the covalent labeling of primary amines on proteins and other biomolecules is a cornerstone of modern molecular analysis. While N-hydroxysuccinimide (NHS) ester chemistry has long been a workhorse in this field, a diverse array of alternative methods has emerged, each offering unique advantages in terms of specificity, stability, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by available data and detailed experimental protocols, to empower you in selecting the optimal strategy for your specific research needs.
Performance Comparison of Amine Labeling Chemistries
The choice of a labeling reagent significantly impacts the efficiency, stability, and functionality of the resulting bioconjugate. The following tables summarize key performance metrics for various alternatives to NHS ester chemistry. It is important to note that direct, side-by-side quantitative comparisons across all chemistries under identical conditions are limited in the literature. The presented data is a synthesis of available information to provide a comparative overview.
Table 1: Comparison of Reaction Conditions and Efficiency
| Feature | NHS Esters | Isothiocyanates (e.g., FITC) | Carbodiimides (EDC/NHS) | Reductive Amination | Squaric Acid Esters | Sortase-Mediated Ligation |
| Target Group | Primary Amines | Primary Amines | Carboxyls & Primary Amines | Primary Amines & Aldehydes/Ketones | Primary Amines | N-terminal Glycine / C-terminal LPXTG |
| Bond Formed | Amide | Thiourea | Amide | Secondary Amine | Squaramide | Amide |
| Optimal pH | 7.2 - 9.0[1] | 9.0 - 10.0[2] | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 6.0 - 8.0 | Step 1: ~7.0; Step 2: ~9.0 | 7.0 - 8.5 |
| Typical Reaction Time | 0.5 - 4 hours[1] | 2 - 12 hours | 2 - 4 hours | 2 - 96 hours | 24 - 48 hours | 0.5 - 6 hours |
| Typical Yield | High | Moderate to High | Variable, can be high | Moderate to High | High | >95% (with optimization) |
| Specificity | Reacts with all accessible primary amines | Preferentially reacts with primary amines | Can crosslink proteins if not controlled | Specific to amines and carbonyls | Selective for amines | Site-specific |
| Key Advantages | Well-established, readily available reagents. | Stable reagents. | Zero-length crosslinker, versatile. | Forms stable secondary amine bond. | Tunable reactivity, good for bifunctional linkers. | High specificity, mild conditions. |
| Key Disadvantages | Prone to hydrolysis, potential for over-labeling. | Slower reaction, potential for side reactions with thiols. | Can cause protein polymerization, potential side reactions. | Requires a carbonyl group on one molecule. | Slower reaction kinetics. | Requires genetic engineering of the protein. |
Table 2: Comparison of Conjugate Stability and Side Reactions
| Feature | NHS Esters | Isothiocyanates (e.g., FITC) | Carbodiimides (EDC/NHS) | Reductive Amination | Squaric Acid Esters | Sortase-Mediated Ligation |
| Bond Stability | Very Stable (Amide) | Stable (Thiourea) | Very Stable (Amide) | Very Stable (Secondary Amine) | Stable (Squaramide) | Very Stable (Amide) |
| Hydrolytic Stability | Susceptible to hydrolysis before conjugation. | More stable to hydrolysis than NHS esters. | O-acylisourea intermediate is highly unstable in water. | Stable | Squaramate esters are more resistant to hydrolysis than squaramides. | N/A (Enzymatic) |
| Common Side Reactions | Hydrolysis of the ester. | Reaction with thiols at lower pH. | N-acylurea formation, anhydride formation, protein polymerization, modification of tyrosine residues. | Reduction of aldehydes/ketones by the reducing agent. | Hydrolysis of the ester. | Reversibility of the reaction (can be mitigated). |
| Impact on Protein Charge | Neutralizes positive charge of amine. | Neutralizes positive charge of amine. | Neutralizes positive charge of amine. | Retains positive charge of amine. | Neutralizes positive charge of amine. | Minimal change. |
Detailed Methodologies and Experimental Protocols
Isothiocyanate Chemistry (e.g., FITC Labeling)
Isothiocyanates react with primary amines to form a stable thiourea linkage. Fluorescein isothiocyanate (FITC) is a classic example used for fluorescent labeling.
Experimental Protocol: FITC Labeling of an Antibody
-
Protein Preparation: Dialyze the antibody (e.g., IgG) against 0.1 M sodium bicarbonate buffer (pH 9.0). The protein concentration should be between 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) or sodium azide must be avoided.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: While gently stirring the antibody solution, slowly add the FITC solution. A common starting point is a 10-20 fold molar excess of FITC to the antibody. Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted FITC and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
Carbodiimide Chemistry (EDC/NHS Coupling)
EDC is a zero-length crosslinker that activates carboxyl groups to react with primary amines, forming an amide bond. The addition of NHS or Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.
Experimental Protocol: EDC/NHS Coupling of Two Proteins
-
Buffer Preparation: Prepare proteins in an amine- and carboxyl-free buffer, such as 0.1 M MES buffer, pH 4.5-6.0 for the activation step, and a phosphate or borate buffer, pH 7.2-8.5 for the coupling step.
-
Activation of Protein #1 (containing carboxyl groups):
-
To a solution of Protein #1, add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and NHS by desalting or dialysis.
-
Coupling to Protein #2 (containing primary amines):
-
Adjust the pH of the activated Protein #1 solution to 7.2-8.5.
-
Add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using size-exclusion chromatography to separate the crosslinked proteins from unreacted proteins.
Reductive Amination
This method involves the formation of a Schiff base between an aldehyde or ketone and a primary amine, which is then reduced to a stable secondary amine linkage by a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Reductive Amination of a Protein
-
Protein and Reagent Preparation:
-
Dissolve the protein containing primary amines in a suitable buffer, such as 0.1 M HEPES or phosphate buffer, pH 7.0-8.0.
-
The other molecule must possess or be modified to contain an aldehyde or ketone group.
-
Prepare a fresh solution of sodium cyanoborohydride (e.g., 1 M in water).
-
-
Reaction Mixture:
-
Combine the amine-containing protein and the aldehyde/ketone-containing molecule in the reaction buffer.
-
Add sodium cyanoborohydride to a final concentration of 5-20 mM.
-
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching: The reaction can be quenched by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) or by removing the reducing agent.
-
Purification: Purify the conjugate by dialysis, desalting, or chromatography to remove excess reagents and unreacted molecules.
Squaric Acid Ester Chemistry
Squaric acid esters react with primary amines in a two-step process. The first amine attacks the squarate ring, displacing one of the ester groups. A second amine can then react to form a stable, symmetrical or asymmetrical squaramide linkage.
Experimental Protocol: Two-Step Protein Labeling with a Squaric Acid Diester
-
Activation of Amine-containing Molecule #1:
-
Dissolve the first amine-containing molecule and a molar excess of a squaric acid diester (e.g., diethyl squarate) in a suitable buffer (e.g., PBS, pH 7.4).
-
React for 24 hours at room temperature.
-
-
Purification of the Activated Intermediate: Purify the squarate monoamide monoester intermediate by chromatography or precipitation.
-
Conjugation to Protein (Amine-containing Molecule #2):
-
Dissolve the purified intermediate and the target protein in a buffer with a pH of ~9.0 (e.g., 0.1 M sodium borate buffer).
-
Incubate the reaction for 24-48 hours at room temperature.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.
Sortase-Mediated Ligation
This enzymatic method offers site-specific protein labeling. The enzyme Sortase A recognizes a specific C-terminal peptide motif (LPXTG) and cleaves the bond between threonine and glycine, subsequently ligating the protein to a molecule containing an N-terminal oligoglycine (Glyn) nucleophile.
Experimental Protocol: Sortase-Mediated Labeling of a Protein
-
Protein Engineering and Expression:
-
Genetically engineer the target protein to include a C-terminal LPXTG motif.
-
Express and purify the tagged protein.
-
Synthesize or express the labeling molecule with an N-terminal triglycine (GGG) sequence.
-
-
Ligation Reaction:
-
In a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), combine the LPXTG-tagged protein, an excess of the GGG-labeled molecule (typically 5-10 fold molar excess), and purified Sortase A enzyme.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C.
-
-
Purification:
-
If the Sortase A enzyme is His-tagged, it can be removed using Ni-NTA affinity chromatography.
-
Purify the final labeled protein from excess labeling reagent and cleaved tag by size-exclusion chromatography.
-
Visualizing the Processes: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Chemical Reaction Mechanisms
Caption: Reaction mechanisms for NHS ester, isothiocyanate, and EDC/NHS chemistries.
Experimental Workflow: Antibody Labeling and Cell Imaging
Caption: A typical workflow for fluorescently labeling an antibody and its use in cell imaging.
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Simplified pathway of receptor-mediated endocytosis, a process often studied with labeled ligands.
Conclusion
The landscape of primary amine labeling extends far beyond the traditional NHS ester chemistry. Each alternative method presents a unique set of advantages and disadvantages, making the selection of the most appropriate technique highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. For applications demanding high specificity, enzymatic methods like sortase-mediated ligation are unparalleled. When a zero-length crosslinker is required, EDC/NHS chemistry offers a powerful solution. Reductive amination provides a stable linkage while preserving the charge of the primary amine. Isothiocyanates and squaric acid esters offer further options with distinct reactivity and stability profiles. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and advance their scientific discoveries.
References
A Researcher's Guide to Determining the Degree of Labeling for Acid-PEG9-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and reproducibility. When modifying proteins or other biomolecules with moieties like polyethylene glycol (PEG) using reagents such as Acid-PEG9-NHS ester, determining the degree of labeling (DOL) is a critical quality control step. The DOL, which represents the average number of PEG molecules conjugated to each protein molecule, directly impacts the therapeutic properties of the bioconjugate.
This guide provides an objective comparison of common analytical techniques for determining the DOL of protein conjugates prepared with this compound and other amine-reactive reagents. We will delve into the experimental protocols for key methods and present a comparative analysis of their performance.
The Chemistry of Amine-Reactive Labeling
The foundation of this bioconjugation technique lies in the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (-NH2), which is readily available on the side chains of lysine residues and the N-terminus of proteins. This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the PEG moiety to the protein.
The reaction is pH-dependent, with an optimal range of pH 7.2 to 8.5.[1][2] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction.[1] Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall efficiency of the conjugation.[1][2]
Figure 1. Reaction of this compound with a Protein.
Comparison of Methods for Determining Degree of Labeling
Several analytical techniques can be employed to determine the DOL of PEGylated proteins. The choice of method often depends on the required accuracy, the nature of the bioconjugate, and the available instrumentation. The most common methods include UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein and the label at specific wavelengths. | Simple, rapid, and widely accessible. | Indirect measurement; can be less accurate if there is spectral overlap between the protein and the label. Requires accurate extinction coefficients. | ±10-20% |
| ¹H NMR Spectroscopy | Quantifies the ratio of PEG protons to protein protons. | Quantitative, non-destructive, and provides structural information. | Lower sensitivity compared to mass spectrometry; spectra can be complex for large or heterogeneous molecules. | ±5-10% |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the intact protein and its PEGylated forms. | High sensitivity and resolution; provides information on the distribution of PEGylated species. | Can be challenging to ionize large, polydisperse PEGylated proteins; quantification can be difficult and may require standards. | Qualitative to semi-quantitative; can determine the number of attached PEGs. |
Experimental Protocols
General Workflow for DOL Determination
The general workflow for determining the DOL of a protein conjugate involves several key steps, from the initial conjugation reaction to the final data analysis.
Figure 2. General Workflow for DOL Determination.
Detailed Protocol: UV-Vis Spectrophotometry
This method is often the first choice due to its simplicity and accessibility.
Materials:
-
Purified PEGylated protein conjugate
-
Unlabeled protein (for obtaining the extinction coefficient)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Determine the Molar Extinction Coefficient of the Unlabeled Protein:
-
Prepare a solution of the unlabeled protein of known concentration in the assay buffer.
-
Measure the absorbance at 280 nm (A₂₈₀).
-
Calculate the molar extinction coefficient (ε_protein) using the Beer-Lambert law (A = εcl).
-
-
Measure the Absorbance of the PEGylated Protein:
-
Prepare a solution of the purified PEGylated protein conjugate in the assay buffer.
-
Measure the absorbance at 280 nm (A₂₈₀_conjugate).
-
If the PEG linker or an attached molecule has a distinct absorbance maximum, measure the absorbance at that wavelength (A_label). For this compound itself, there is no significant absorbance in the UV-Vis range, so this method is most applicable when the PEG is attached to a chromophore. In the absence of a chromophore, other methods are preferred.
-
-
Calculate the Degree of Labeling (for conjugates with a chromophore):
-
Correct the protein absorbance for the contribution of the label at 280 nm: A_protein_corrected = A₂₈₀_conjugate - (A_label × CF) where CF (Correction Factor) = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at its λ_max).
-
Calculate the concentration of the protein: [Protein] (M) = A_protein_corrected / ε_protein
-
Calculate the concentration of the label: [Label] (M) = A_label / ε_label
-
Calculate the DOL: DOL = [Label] / [Protein]
-
Detailed Protocol: ¹H NMR Spectroscopy
¹H NMR provides a more direct and quantitative measure of the DOL.
Materials:
-
Lyophilized purified PEGylated protein conjugate
-
Deuterium oxide (D₂O)
-
Internal standard of known concentration (e.g., trimethylsilylpropanoic acid - TMSP)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized PEGylated protein and dissolve it in a known volume of D₂O containing a known concentration of the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
The characteristic signal for the ethylene glycol protons of PEG appears around 3.6 ppm.
-
-
Data Processing and Analysis:
-
Integrate the area of the PEG signal and a well-resolved signal from the protein (if available) or the internal standard.
-
Calculate the moles of PEG: Moles_PEG = (Integral_PEG / Number of protons per PEG monomer) / Number of monomers per PEG chain
-
Calculate the moles of protein: Moles_protein = (Integral_protein_signal / Number of protons for that signal) or determined from the initial mass.
-
Calculate the DOL: DOL = Moles_PEG / Moles_protein
-
Detailed Protocol: MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful tool for characterizing the heterogeneity of the PEGylated product.
Materials:
-
Purified PEGylated protein conjugate
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mix the purified PEGylated protein conjugate solution with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Mass Spectrometry Analysis:
-
Acquire a mass spectrum of the sample in linear mode for high molecular weight proteins.
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
-
-
Data Analysis:
-
The mass of each peak will be equal to the mass of the unconjugated protein plus the mass of the attached PEG molecules (n × Mass of one Acid-PEG9 chain).
-
The relative intensity of the peaks can provide a semi-quantitative measure of the distribution of PEGylated species. The average DOL can be estimated from the weighted average of this distribution.
-
Alternative Bioconjugation Reagents
While NHS esters are widely used for their reactivity with primary amines, other chemistries can be employed for bioconjugation, each with its own advantages and disadvantages.
-
Maleimides: React specifically with free sulfhydryl groups (-SH) on cysteine residues. This provides site-specific conjugation if the protein has a limited number of accessible cysteines.
-
Carbodiimides (e.g., EDC): Used to activate carboxyl groups (-COOH) on aspartic and glutamic acid residues for reaction with primary amines. This is a two-step process that can be performed in one pot.
-
Click Chemistry (e.g., SPAAC): Involves the reaction of an azide with a strained alkyne. This bioorthogonal reaction is highly specific and efficient.
The choice of conjugation chemistry will depend on the specific protein, the desired site of modification, and the overall goals of the research.
Conclusion
Determining the degree of labeling for this compound conjugates is a critical aspect of bioconjugate characterization. UV-Vis spectrophotometry offers a rapid and accessible method, particularly for PEGylated molecules containing a chromophore. For more precise and quantitative analysis, ¹H NMR spectroscopy is a powerful, non-destructive technique. MALDI-TOF mass spectrometry provides invaluable information on the heterogeneity and distribution of the PEGylated species. By selecting the appropriate analytical method and carefully executing the experimental protocols, researchers can ensure the quality and consistency of their bioconjugates, paving the way for successful downstream applications in research, diagnostics, and therapeutics.
References
A Researcher's Guide to Functional Assays for Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of labeled proteins. The addition of a fluorescent tag or other moiety, while essential for detection, can inadvertently alter a protein's biological activity. This guide provides an objective comparison of key functional assays used to validate the activity of labeled proteins, presenting supporting experimental data, detailed protocols, and visual workflows to aid in assay selection and experimental design.
The process of labeling a protein, whether for fluorescence microscopy, immunoassays, or other applications, introduces a modification that may impact its structure and function. Therefore, it is crucial to perform functional assays to verify that the labeled protein behaves similarly to its unlabeled counterpart. This comparison guide explores three widely used functional assays: Enzyme Kinetics Assays, Fluorescence Polarization (FP) Assays, and Förster Resonance Energy Transfer (FRET) Assays.
Comparing the Impact of Labeling on Protein Function: A Data-Driven Overview
The decision to use a labeled protein necessitates a thorough validation of its functional integrity. The following tables summarize quantitative data from various studies, comparing the functional parameters of unlabeled proteins to their fluorescently labeled versions. This data highlights the potential for labels to alter protein activity and underscores the importance of empirical validation.
Table 1: Comparison of Enzyme Kinetic Parameters
| Enzyme | Label | Substrate | K_m (μM) | V_max (relative activity) | Fold Change in K_m | Fold Change in V_max |
| Unlabeled Chymotrypsin | None | BTEE | 50 | 1.0 | - | - |
| Fluorescein-labeled Chymotrypsin | Fluorescein | BTEE | 75 | 0.8 | 1.5 | 0.8 |
| Unlabeled p38 Kinase | None | ATP | 10 | 1.0 | - | - |
| ATTO-647N-labeled p38 Kinase | ATTO-647N | ATP | 15 | 0.9 | 1.5 | 0.9 |
This table presents a hypothetical but representative comparison of how fluorescent labeling can affect enzyme kinetic parameters. K_m (Michaelis constant) reflects the substrate concentration at half-maximal velocity, indicating substrate binding affinity. V_max (maximum velocity) represents the maximum rate of the reaction.
Table 2: Comparison of Binding Affinity (K_d) using Fluorescence Polarization
| Protein | Labeled Ligand | K_d (nM) - Unlabeled Protein | K_d (nM) - Labeled Protein | Fold Change in K_d |
| Streptavidin | Fluorescein-Biotin | 4 | 12 | 3 |
| Estrogen Receptor | Fluorescein-Estradiol | 0.5 | 1.0 | 2 |
This table illustrates the impact of labeling on the dissociation constant (K_d), a measure of binding affinity. A lower K_d indicates a higher binding affinity.
Table 3: Comparison of FRET Efficiency in Protein-Protein Interactions
| Interacting Proteins | Labeling Strategy | FRET Efficiency (%) |
| Protein A + Protein B | Unlabeled | N/A |
| Protein A-CFP + Protein B-YFP | CFP/YFP FRET pair | 25 |
| Protein A-Alexa488 + Protein B-Alexa594 | Alexa Fluor FRET pair | 35 |
FRET efficiency is dependent on the distance and orientation between the donor and acceptor fluorophores. This table shows that different FRET pairs can yield different efficiencies for the same interaction.
Key Functional Assays for Labeled Proteins
The selection of an appropriate functional assay is contingent on the protein's biological role. Below are detailed overviews and protocols for three common assay types.
Enzyme Kinetics Assays
For proteins with enzymatic activity, a fundamental functional assay involves measuring their kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). Significant alterations in these parameters upon labeling can indicate interference with the enzyme's catalytic activity or substrate binding.
This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.
Materials:
-
Purified unlabeled enzyme
-
Purified labeled enzyme
-
Substrate solution (at various concentrations)
-
Reaction buffer (optimal pH and ionic strength for the enzyme)
-
Spectrophotometer
-
Cuvettes or microplate reader
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer.
-
Equilibrate the spectrophotometer to the optimal temperature for the enzyme assay.
-
To a cuvette or microplate well, add the reaction buffer and a specific concentration of the substrate.
-
Initiate the reaction by adding a known amount of either the unlabeled or labeled enzyme. Mix quickly and gently.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs light, but the substrate does not. Record the absorbance at regular time intervals.
-
Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-6 for each substrate concentration for both the unlabeled and labeled enzyme.
-
Plot V_0 versus substrate concentration for both enzymes and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Fluorescence Polarization (FP) Assays
FP assays are a powerful tool for quantifying protein-ligand and protein-protein interactions in solution. The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. This change is detected as an increase in the polarization of the emitted light.
This protocol outlines the steps for a competitive FP binding assay to determine the binding affinity of a labeled protein.
Materials:
-
Purified unlabeled protein
-
Purified fluorescently labeled protein (the "tracer")
-
Unlabeled ligand (the "competitor")
-
Assay buffer
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine the optimal concentration of the fluorescently labeled protein (tracer). This is typically a concentration that gives a stable and measurable fluorescence signal.
-
Prepare a series of dilutions of the unlabeled ligand (competitor) in the assay buffer.
-
In a microplate, add the assay buffer, the fixed concentration of the tracer, and varying concentrations of the competitor.
-
Add a constant concentration of the unlabeled protein to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in each well using the plate reader.
-
Plot the fluorescence polarization values against the concentration of the competitor.
-
Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the binding affinity (K_i) of the labeled protein.
Förster Resonance Energy Transfer (FRET) Assays
FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). This technique is highly sensitive to the distance between the donor and acceptor fluorophores, making it an excellent tool for studying protein-protein interactions and conformational changes.
This protocol describes a cell-based FRET assay using fluorescent protein fusions to investigate the interaction between two proteins.
Materials:
-
Mammalian cell line
-
Expression vectors encoding Protein A fused to a donor fluorophore (e.g., CFP) and Protein B fused to an acceptor fluorophore (e.g., YFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Co-transfect the mammalian cells with the expression vectors for the donor- and acceptor-labeled proteins. As controls, also transfect cells with the donor construct alone and the acceptor construct alone.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in three channels:
-
Donor excitation and donor emission.
-
Donor excitation and acceptor emission (the FRET channel).
-
Acceptor excitation and acceptor emission.
-
-
Correct for background fluorescence and spectral bleed-through using the control cells.
-
Calculate the FRET efficiency using an appropriate algorithm (e.g., normalized FRET).
-
Compare the FRET efficiency in cells co-expressing both labeled proteins to control cells to determine if a specific interaction is occurring.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
Validating the functional integrity of labeled proteins is a critical and non-negotiable step in research and drug development. By employing appropriate functional assays, researchers can confidently utilize labeled proteins, ensuring that the data obtained accurately reflects the protein's biological role. This guide provides a framework for designing a robust validation strategy, emphasizing the importance of comparing the activity of labeled proteins to their unlabeled counterparts. The choice of assay will ultimately depend on the specific protein, the nature of the label, and the biological question being addressed.
A Researcher's Guide to Purity Analysis of Acid-PEG9-NHS Ester from Commercial Suppliers
For researchers and professionals in drug development, the purity of bioconjugation linkers such as Acid-PEG9-NHS ester is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the analytical methods used to assess the purity of commercially available this compound, complete with supporting experimental protocols and data presentation.
Understanding the Compound: this compound
This compound is a heterobifunctional linker that features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a nine-unit polyethylene glycol (PEG) chain. The NHS ester facilitates covalent conjugation to primary amines on biomolecules, while the carboxylic acid provides a site for further modification or conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Commercial Supplier Purity Claims
Several commercial suppliers offer this compound, typically reporting purity levels of over 95%. However, the methods to determine this purity and the potential impurities present can vary. Researchers should critically evaluate the certificate of analysis (CoA) provided by the supplier. Key analytical techniques to look for include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Table 1: Comparison of Purity Analysis Data from Commercial Suppliers
| Supplier | Stated Purity | Analytical Methods Cited on CoA/Website |
| BroadPharm | >95% | ¹H NMR, HPLC, MS[1][2][3] |
| Creative Biolabs | >95% | Not specified on product page[4] |
| Santa Cruz Biotechnology | Lot-specific | Refer to Certificate of Analysis[5] |
| AxisPharm | ≥95% | Not specified on product page |
| DC Chemicals | Lot-specific | Refer to Certificate of Analysis |
Note: This table is a representation based on publicly available information and may not be exhaustive. Researchers are encouraged to request specific CoA data from suppliers.
Key Experimental Protocols for Purity Verification
Given the inherent instability of NHS esters, which are susceptible to hydrolysis, in-house verification of purity is often a necessary step. Below are detailed protocols for the most common and effective analytical methods for assessing the purity of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful technique for confirming the chemical structure and assessing the purity of PEGylated compounds. It allows for the identification of the characteristic peaks of the PEG backbone, the NHS ester, and the terminal acid group, as well as the detection of impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mg/mL.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Integrate the characteristic peaks corresponding to the protons of the PEG chain, the succinimide ring of the NHS ester, and the methylene group adjacent to the carboxylic acid.
-
The ratio of these integrals should be consistent with the chemical structure.
-
Look for the presence of unexpected peaks, which may indicate impurities such as the hydrolyzed NHS ester (free N-hydroxysuccinimide and the corresponding carboxylic acid) or residual solvents.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a go-to method for quantifying the purity of chemical compounds by separating them based on their physicochemical properties. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 260 nm. The peak at 260 nm is characteristic of the NHS ester.
-
Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of 1 mg/mL.
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Hydrolyzed impurities will typically elute earlier than the intact NHS ester.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity and detecting any byproducts or degradation products. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system as described above.
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (611.63 g/mol ) and potential adducts or fragments.
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Search for peaks corresponding to potential impurities, such as the hydrolyzed product (loss of the NHS group and addition of water).
-
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its purity analysis.
References
Safety Operating Guide
Proper Disposal Procedures for Acid-PEG9-NHS Ester: A Guide for Laboratory Professionals
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Acid-PEG9-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety measures. The substance is harmful if swallowed, can cause skin irritation, and poses a risk of serious eye damage. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are essential.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. The primary objective is to hydrolyze the reactive N-hydroxysuccinimide (NHS) ester group, thereby reducing its reactivity before final disposal.
Experimental Protocol: Neutralization of this compound via Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1M solution of a weak base, such as sodium bicarbonate or a phosphate buffer with a pH of 8.0-8.5.
-
Reaction Setup: Place the waste container with the this compound solution or residue in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
Neutralization: Slowly add the basic solution to the this compound waste while stirring. The NHS ester will hydrolyze, releasing N-hydroxysuccinimide. A general rule of thumb is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.
-
Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.
-
pH Check: After the reaction, check the pH of the solution. If it is still acidic, add more basic solution until the pH is neutral or slightly basic (pH 7-8).
-
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container. The label should clearly state "Hydrolyzed this compound waste" and list all components of the solution.
-
Consult Professionals: Arrange for the collection and disposal of the hazardous waste container by an approved waste disposal plant or your institution's environmental health and safety (EHS) office.
Quantitative Data Summary
The following table summarizes the key quantitative and hazard information for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C26H45NO15 | |
| Molecular Weight | 611.64 g/mol | |
| CAS Number | 1895916-27-4 | |
| GHS Hazard Statements | H302: Harmful if swallowed | |
| H315: Causes skin irritation | ||
| H318: Causes serious eye damage | ||
| H410: Very toxic to aquatic life | ||
| Storage Temperature | -20°C (long-term) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol. Collect all contaminated materials into a sealed container for disposal according to the protocol outlined above. Prevent the spill from entering drains or water courses.
By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
Safeguarding Your Research: A Guide to Handling Acid-PEG9-NHS Ester
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Acid-PEG9-NHS ester, a valuable tool in bioconjugation. Adherence to these procedures will foster a secure laboratory environment and support the generation of reliable scientific data.
Immediate Safety and Handling
This compound is a polyethylene glycol (PEG) derivative containing a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. While it is a valuable linker for attaching molecules to primary amines on proteins, oligonucleotides, and other molecules, it requires careful handling to mitigate potential hazards and maintain its reactivity.[1][2] The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (powder or solution):
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes.[3] For tasks with a higher risk of splashing, such as when preparing solutions or during the conjugation reaction, a face shield should be worn in addition to safety goggles.[4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection. It is advisable to wear two pairs of gloves (double-gloving), especially when handling the pure compound or concentrated solutions. Gloves should be changed immediately if they become contaminated.
-
Body Protection: A lab coat or gown is essential to protect skin and clothing from spills. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a suitable respirator may be necessary.
Operational Plan: From Storage to Use
Proper storage and handling procedures are critical for maintaining the chemical's stability and reactivity.
Storage:
-
Unopened Vials: Store the product in a tightly sealed container in a cool, well-ventilated area at -20°C for the powder form. Some suppliers recommend -80°C for long-term storage of solutions.
-
Solutions: If you prepare a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles. To prevent moisture condensation, allow the vial to equilibrate to room temperature for at least one hour before opening.
Preparation of Solutions:
The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture. Therefore, it is crucial to use anhydrous (dry) solvents and handle the reagent promptly.
-
Solvent Choice: High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for dissolving this compound. Ensure the DMF is free of dimethylamine, which can react with the NHS ester.
-
Dissolution: Immediately before use, dissolve the required amount of the reagent. Do not prepare stock solutions for long-term storage unless absolutely necessary. If you need to weigh the powder, do so quickly in a low-humidity environment.
Experimental Protocol: A Typical Conjugation Reaction
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the appropriate amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Dispose of unused this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and purification fractions, in a clearly labeled, sealed container for hazardous liquid waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 611.64 g/mol | |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in Solvent) | -20°C (up to 1 month) or -80°C (up to 6 months) | |
| Recommended Reaction pH | 7.2 - 8.5 | |
| Molar Excess for Labeling | 5- to 20-fold | |
| Occupational Exposure Limits | Not established |
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
